molecular formula C10H12ClNO4 B1356495 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene CAS No. 92878-95-0

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Cat. No.: B1356495
CAS No.: 92878-95-0
M. Wt: 245.66 g/mol
InChI Key: JHFBALWBVABSLF-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12ClNO4 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene
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InChI

InChI=1S/C10H12ClNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFBALWBVABSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535665
Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Molecular Weight

245.66 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92878-95-0
Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene
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Foundational & Exploratory

Technical Guide: 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 92878-95-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. This document compiles essential information for researchers and professionals in drug development, including its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C10H12ClNO4.[1] It is also known by other names such as 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane and is listed as Bosutinib Impurity 9.[2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 92878-95-0[1][3]
Molecular Formula C10H12ClNO4[1]
Molecular Weight 245.66 g/mol [1][3]
IUPAC Name This compound[3]
Melting Point 91.7 - 93.6 °C[4]
Boiling Point 388.3°C at 760 mmHg[4]
Density ~1.443 g/cm³ at 23 °C[4]
Flash Point 188.6 °C[4]
Water Solubility 0.17 - 0.29 mg/L at 20 °C[4]
log Pow ~2.5 - 2.69[4]

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane or 1-bromo-3-chloropropane in the presence of a base.

Experimental Protocol: Synthesis from 2-Methoxy-5-nitrophenol and 1-Chloro-3-iodopropane

This protocol describes a common laboratory-scale synthesis of the target compound.

Materials:

  • 2-methoxy-5-nitrophenol

  • 1-chloro-3-iodopropane

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a 500 mL round-bottom flask, combine 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).

  • Stir the resulting mixture at 85 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solids and concentrate the filtrate under vacuum.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.

  • This procedure yields this compound as an off-white solid (7.86 g, 54% yield).[5]

Role in Bosutinib Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Bosutinib, a medication used to treat chronic myelogenous leukemia (CML).[6] The synthesis of Bosutinib involves the subsequent reaction of this intermediate with N-methylpiperazine to introduce the side chain, followed by reduction of the nitro group to an amine, which is then used to construct the quinoline core of the final drug molecule.

Below is a simplified workflow illustrating the initial steps in the synthesis of a Bosutinib precursor starting from 2-methoxy-5-nitrophenol.

G A 2-Methoxy-5-nitrophenol E Reaction at 85°C A->E B 1-Chloro-3-iodopropane B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F This compound E->F Alkylation H Amination Reaction F->H G N-Methylpiperazine G->H I Bosutinib Precursor H->I Nucleophilic Substitution

Workflow for the initial steps of Bosutinib synthesis.

Analytical Methods

Table 2: Potential Analytical Techniques

TechniqueDescription
High-Performance Liquid Chromatography (HPLC) A common method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection would be a suitable starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for both identification and quantification. The compound would be separated on a capillary column and identified by its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule, such as the nitro group, ether linkages, and aromatic ring.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is intended for research and development purposes only and not for medicinal, household, or other uses.[4]

Table 3: Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.
Ventilation Handle in a well-ventilated area or in a fume hood.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of contact Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Conclusion

This compound is a well-characterized intermediate with a critical role in the synthesis of the anticancer drug Bosutinib. This guide provides essential technical information to support its safe and effective use in a research and development setting. The provided synthesis protocol and analytical considerations offer a solid foundation for scientists working with this compound.

References

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, summarizing its key molecular and physical properties.

Core Molecular Properties

The fundamental quantitative data for this compound is detailed below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 245.66 g/mol [1][2][3]
Molecular Formula C₁₀H₁₂ClNO₄[1][2][3][4]
CAS Number 92878-95-0[1][2][4]
Density ~1.3 g/cm³[4]
Boiling Point 388.3 °C at 760 mmHg[2][4]
IUPAC Name This compound[1]

Experimental Protocols and Applications

Currently, detailed, publicly available experimental protocols or established signaling pathways specifically featuring this compound as a primary active agent are not extensively documented in scientific literature. This compound is primarily classified for research and development purposes and is listed as a precursor or intermediate in the synthesis of other molecules, such as Bosutinib.[4][5] Its utility is therefore mainly in the context of chemical synthesis rather than as a standalone bioactive molecule.

The workflow for characterizing a chemical compound like this typically involves several standard analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_physical Physical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Characterization ms Mass Spectrometry (Confirms MW) purification->ms Characterization hplc HPLC (Assesses Purity) purification->hplc Characterization bp Boiling Point mp Melting Point hplc->mp Property Testing hplc->bp Property Testing sol Solubility hplc->sol Property Testing

Fig. 1: A generalized workflow for the synthesis and characterization of a chemical compound.

Molecular Structure

The logical relationship between the atoms in this compound defines its chemical properties and reactivity. The diagram below illustrates this molecular structure.

G cluster_ring c1 C c2 C c1->c2 methoxy O-CH₃ c1->methoxy c3 C c2->c3 propoxy O-(CH₂)₃-Cl c2->propoxy c4 C c3->c4 c5 C c4->c5 nitro NO₂ c4->nitro c6 C c5->c6 c6->c1

Fig. 2: Simplified 2D representation of the molecular structure.

References

An In-depth Technical Guide to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant applications of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS Number 92878-95-0, is a chemical compound with relevance in pharmaceutical synthesis, notably as an impurity related to the drug Bosutinib.[1] Its chemical and physical properties are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₄[2][3][4]
Molecular Weight 245.66 g/mol [2][3][4]
Monoisotopic Mass 245.0454856 Da[2]
Melting Point >= 91.7 - <= 93.6 °C[5]
Boiling Point 388.3°C at 760 mmHg[5]
Density ~1.443 g/cm³ at 23 °C[5]
Water Solubility >= 0.17 - <= 0.29 mg/L at 20 °C, pH >= 5 - <= 6[5]
logP ~2.5 (Experimental); ~2.69 (Estimated)[5]
Flash Point 188.6°C[5]
Vapor Pressure ~0 Pa at ~20 °C[5]
Identifiers and Synonyms
  • IUPAC Name : this compound[2]

  • CAS Number : 92878-95-0[1][2][5]

  • EC Number : 618-883-1[2][5]

  • Synonyms : 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane, Bosutinib Impurity 9[1][2]

Experimental Protocols

A key aspect of working with any chemical compound is understanding its synthesis. The following section details a common laboratory-scale synthesis protocol for this compound.

Synthesis of this compound[3]

Objective: To synthesize this compound from 2-methoxy-5-nitrophenol and 1-chloro-3-iodopropane.

Materials:

  • 2-methoxy-5-nitrophenol (1.00 eq.)

  • 1-chloro-3-iodopropane (1.50 eq.)

  • Potassium carbonate (2.00 eq.)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • 500mL round-bottom flask

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol) is placed into a 500mL round-bottom flask.[3]

  • The resulting mixture is stirred at 85 °C for 3 hours.[3]

  • After 3 hours, the reaction mixture is cooled to room temperature.[3]

  • The solid components are removed by filtration.[3]

  • The filtrate is concentrated under vacuum to remove the solvent.[3]

  • The resulting residue is purified by silica gel column chromatography, eluting with a 1:2 mixture of ethyl acetate and petroleum ether.[3]

  • The final product, this compound, is obtained as an off-white solid (yield: 7.86 g, 54%).[3]

Applications and Relevance in Drug Development

While primarily available for research and development purposes, this compound has been identified in several contexts:

  • Pharmaceutical Intermediate: It can be used in the synthesis of various pharmaceutical intermediates.[6]

  • Bosutinib Impurity: It is recognized as an impurity associated with Bosutinib, an antineoplastic agent used to treat chronic myelogenous leukemia (CML).[1][6] Understanding the properties and synthesis of such impurities is critical for drug quality control and safety assessment.

  • Other Chemical Synthesis: The compound also finds use in the synthesis of polymer materials and industrial dyes.[6]

  • Pesticide Applications: It has been described as an insecticide for controlling pests like the beet armyworm and the pearl-eye wasp.[6]

Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_safety Safety & Hazard Assessment synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir mp Melting Point purification->mp bp Boiling Point purification->bp solubility Solubility purification->solubility logp LogP Determination purification->logp msds MSDS Review purification->msds toxicity Toxicity Studies (if required) msds->toxicity

References

A Technical Guide to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key organic intermediate. Its primary relevance is in the pharmaceutical industry, notably as a known process impurity in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2][3] A thorough understanding of this compound's properties, synthesis, and analytical profile is therefore critical for process optimization, quality control, and regulatory compliance in drug manufacturing.

Chemical Structure and Identifiers

This compound is a substituted nitrobenzene derivative. The structural identifiers and key molecular information are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 92878-95-0[1][4]
Molecular Formula C₁₀H₁₂ClNO₄[4][5]
SMILES String COC1=C(C=C(C=C1)--INVALID-LINK--[O-])OCCCCl[1][6]
InChIKey JHFBALWBVABSLF-UHFFFAOYSA-N[1][6]
Synonyms Bosutinib Impurity 9, 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane[1]

Physicochemical Properties

The known physical and chemical properties of this compound are compiled from various sources and presented for easy reference. The compound typically appears as an off-white solid.[5]

PropertyValue
Molecular Weight 245.66 g/mol [4][5]
Monoisotopic Mass 245.0454856 Da[1]
Melting Point 91.7 - 93.6 °C[4]
Boiling Point 388.3 °C at 760 mmHg[4]
Density ~1.443 g/cm³ at 23 °C[4]
Flash Point 188.6 °C[4]
Water Solubility 0.17 - 0.29 mg/L at 20 °C[4]
LogP (Octanol-Water Partition Coefficient) ~2.5[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. A common laboratory-scale procedure is detailed below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction Conditions cluster_purification Workup & Purification cluster_product Final Product R1 2-Methoxy-5-nitrophenol Cond Stir at 85°C for 3h R1->Cond R2 1-Chloro-3-iodopropane R2->Cond Reg1 Potassium Carbonate (K2CO3) Reg1->Cond Solv Acetonitrile (CH3CN) Solv->Cond Filt Filter Solids Cond->Filt Conc Concentrate Filtrate Filt->Conc Puri Silica Gel Chromatography Conc->Puri Prod 2-(3-Chloropropoxy)-1-methoxy- 4-nitrobenzene Puri->Prod

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: [5]

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).

  • Reaction Execution: Heat the mixture to 85 °C and stir for 3 hours.

  • Workup: After the reaction period, cool the mixture to room temperature. Filter the solids from the mixture.

  • Isolation: Concentrate the filtrate under vacuum to remove the solvent.

  • Purification: Purify the resulting residue using a silica gel column, eluting with a 1:2 mixture of ethyl acetate/petroleum ether. This procedure yields this compound as an off-white solid (yield: 7.86 g, 54%).[5]

Spectroscopic and Analytical Data

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, predictions and expected characteristics can be outlined for analytical purposes.

Mass Spectrometry (Predicted Data): [7] Predicted mass-to-charge ratios (m/z) for various adducts are useful for identification via mass spectrometry.

AdductPredicted m/z
[M+H]⁺246.05277
[M+Na]⁺268.03471
[M+NH₄]⁺263.07931
[M-H]⁻244.03821

Expected NMR and IR Features:

  • ¹H NMR: Expect signals corresponding to the aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the methoxy (-OCH₃) protons (~3.9-4.0 ppm), and multiplets for the three methylene (-CH₂-) groups of the chloropropoxy chain.

  • ¹³C NMR: Signals for the six unique aromatic carbons, one methoxy carbon, and three propyl chain carbons would be expected.

  • IR Spectroscopy: Key vibrational bands should include strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches (around 1520 cm⁻¹ and 1340 cm⁻¹), C-O ether stretches, and C-H stretches for both aromatic and aliphatic groups.

Relevance in Drug Development

This compound is identified as "Bosutinib Impurity 9".[1] Bosutinib is a kinase inhibitor used in cancer therapy, specifically for Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML).[3] The presence and quantity of impurities in an Active Pharmaceutical Ingredient (API) are strictly regulated. Therefore, the synthesis, identification, and control of this compound are vital for ensuring the safety and efficacy of Bosutinib.

Bosutinib_Impurity_Relationship Contextual Role in Drug Manufacturing Process Pharmaceutical Synthesis & Manufacturing API Bosutinib (Active Pharmaceutical Ingredient) Process->API Desired Product Impurity This compound (Bosutinib Impurity 9) Process->Impurity Side-product/ Impurity QC Quality Control & Impurity Profiling API->QC Impurity->QC Monitored & Controlled

Caption: Logical relationship of the compound as an impurity in API manufacturing.

Toxicological and Safety Information

Limited toxicological data is available. It is intended for research and development use only.[4] Standard laboratory safety precautions should be employed when handling this chemical.

Toxicity MetricValueSpecies
Acute Oral Toxicity (LD50) >= 2000 mg/kg bw[4]Rat (female)[4]
Toxicity to Algae (NOEC) 2 mg/L (48 h)[4]Pseudokirchneriella subcapitata[4]
GHS Hazard Classification Does not meet GHS hazard criteria based on available reports[1]N/A
Transport Information Not classified as dangerous goods for transport[4]N/A

References

An In-depth Technical Guide to the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the preparation of various pharmaceutical compounds. This document details the prevalent synthetic methodology, experimental protocols, and relevant physicochemical data.

Introduction

This compound, with the CAS number 92878-95-0, is a crucial building block in organic synthesis.[1][2] Its structure, featuring a nitro-activated aromatic ring and a reactive chloropropyl ether side chain, makes it a versatile precursor for the introduction of this moiety into larger molecules. This guide will focus on its preparation via the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.

Synthesis Overview

The primary and most documented method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion derived from 2-methoxy-4-nitrophenol attacks a 1,3-dihalopropane.

The general reaction scheme is as follows:

Synthesis_Overview cluster_conditions Reaction Conditions 2-methoxy-4-nitrophenol 2-methoxy-4-nitrophenol Product This compound 2-methoxy-4-nitrophenol->Product 1,3-dihalopropane 1,3-dihalopropane 1,3-dihalopropane->Product Base Base Solvent Solvent Heat Heat

Caption: General reaction scheme for the synthesis.

A common starting material is 2-methoxy-4-nitrophenol (also known as 4-nitroguaiacol).[3] The choice of the 1,3-dihalopropane can vary, with 1-bromo-3-chloropropane and 1-chloro-3-iodopropane being effective options.[2] The use of a base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference and comparison.

PropertyThis compound2-Methoxy-4-nitrophenol1-Bromo-3-chloropropane
CAS Number 92878-95-0[1][2]3251-56-7[3]109-70-6
Molecular Formula C10H12ClNO4[1][2][4]C7H7NO4[3]C3H6BrCl
Molecular Weight 245.66 g/mol [1][2][4]169.13 g/mol [3]157.44 g/mol
Melting Point 91.7 - 93.6 °C[1]98-102 °C-58.9 °C
Boiling Point 388.3 °C at 760 mmHg[1][5]Decomposes143.3 °C at 760 mmHg
Appearance Off-white solid[2]Yellow crystalline solidColorless liquid

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound based on documented laboratory procedures.

4.1. Materials and Reagents

  • 2-Methoxy-4-nitrophenol

  • 1-Bromo-3-chloropropane (or 1-chloro-3-iodopropane)

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

4.2. Reaction Procedure

  • To a stirred solution of 2-methoxy-4-nitrophenol in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add 1-bromo-3-chloropropane to the reaction mixture.

  • Heat the mixture to reflux (approximately 82-85°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

4.3. Work-up and Purification

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the solid residue with acetonitrile and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure this compound as an off-white solid.

A generalized workflow for this experimental procedure is depicted below.

Experimental_Workflow A Reaction Setup: - 2-methoxy-4-nitrophenol - Potassium Carbonate - Acetonitrile B Addition of 1-bromo-3-chloropropane A->B C Reflux (82-85°C) Monitor by TLC B->C D Cool to Room Temperature C->D E Filtration to remove salts D->E F Concentration of filtrate E->F G Aqueous Work-up: - Dissolve in Ethyl Acetate - Wash with Water and Brine F->G H Drying and Concentration: - Dry with Na2SO4 - Concentrate under vacuum G->H I Purification: Column Chromatography H->I J Pure this compound I->J

Caption: A step-by-step experimental workflow.

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are:

  • Deprotonation: The base (potassium carbonate) deprotonates the acidic hydroxyl group of 2-methoxy-4-nitrophenol to form a resonance-stabilized phenoxide ion. The negative charge is delocalized onto the nitro group, which enhances the nucleophilicity of the phenoxide oxygen.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon atom of 1-bromo-3-chloropropane, which bears the more labile leaving group (bromide). This is a concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.

  • Product Formation: The displacement of the bromide leaving group results in the formation of the desired ether product, this compound.

The SN2 mechanism is illustrated in the following diagram:

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 2-methoxy-4-nitrophenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base K2CO3 Base->Phenoxide Phenoxide_ion Phenoxide Ion Transition_State [Transition State] Phenoxide_ion->Transition_State Alkyl_halide 1-bromo-3-chloropropane Alkyl_halide->Transition_State Product This compound Transition_State->Product Leaving_Group Br- Transition_State->Leaving_Group +

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

This technical guide provides a comprehensive overview of the starting materials and synthesis of this compound, an important intermediate in pharmaceutical synthesis, notably for the kinase inhibitor Bosutinib.[1][2] This document details the necessary precursors, their chemical properties, and the experimental protocols for the successful synthesis of the target compound.

Core Starting Materials

The primary synthesis of this compound involves a Williamson ether synthesis. This reaction requires a substituted phenol and a dihalogenated propane. The key starting materials are 2-methoxy-4-nitrophenol and a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane.

A summary of the key starting materials and their properties is presented below:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Methoxy-4-nitrophenol3251-56-7C₇H₇NO₄169.14Yellow solid, Melting Point: 99-104 °C.[3][4]
1-Bromo-3-chloropropane109-70-6C₃H₆BrCl157.44Colorless liquid, used as an alkylating agent.[5]
1-Chloro-3-iodopropane6940-76-7C₃H₆ClI204.44Used as a reactant in the synthesis of the target compound.[6]
Potassium Carbonate584-08-7K₂CO₃138.21White solid, commonly used as a base in organic synthesis.
Acetonitrile75-05-8C₂H₅N41.05Colorless liquid, a common solvent for organic reactions.

Synthesis of Starting Materials

1. 2-Methoxy-4-nitrophenol

While commercially available, 2-methoxy-4-nitrophenol can be synthesized through various methods, including the nitration of guaiacol (2-methoxyphenol). However, this can lead to a mixture of isomers that require separation.

2. 1-Bromo-3-chloropropane

This reagent is typically produced by the free-radical addition of hydrogen bromide to allyl chloride.[5][7] This anti-Markovnikov addition is a standard industrial process. The reaction can also be performed using hydrobromic acid.[8]

A general workflow for the synthesis of 1-bromo-3-chloropropane is outlined below:

G Allyl_Chloride Allyl Chloride Reaction_Vessel Reaction Vessel (-10 to 50 °C) Allyl_Chloride->Reaction_Vessel HBr Hydrogen Bromide HBr->Reaction_Vessel Radical_Initiator Radical Initiator (e.g., Peroxides, O₂) Radical_Initiator->Reaction_Vessel Product_Mixture Crude Product Mixture Reaction_Vessel->Product_Mixture Distillation Distillation / Rectification Product_Mixture->Distillation Final_Product 1-Bromo-3-chloropropane Distillation->Final_Product Side_Product 1-Chloro-2-bromopropane (Side Product) Distillation->Side_Product

Caption: Synthesis workflow for 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the Williamson ether synthesis, reacting a nitrophenol with a dihalopropane. While one source cites the use of 2-methoxy-5-nitrophenol, for the synthesis of the title compound, 2-methoxy-4-nitrophenol is the appropriate starting material.[6] The reaction mechanism remains the same.

Materials:

  • 2-Methoxy-4-nitrophenol (or 2-methoxy-5-nitrophenol as per the cited literature)

  • 1-Chloro-3-iodopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).[6]

  • Stir the resulting mixture at 85 °C for 3 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Filter the solids off and concentrate the filtrate under a vacuum.[6]

  • Purify the residue using a silica gel column eluted with a 1:2 mixture of ethyl acetate/petroleum ether.[6]

  • This process yields this compound as an off-white solid (7.86 g, 54% yield).[6]

Quantitative Data Summary:

ReactantMass (g)Moles (mmol)Molar Eq.
2-Methoxy-5-nitrophenol10.059.171.00
1-Chloro-3-iodopropane18.1188.761.50
Potassium Carbonate16.33118.342.00
ProductMass (g)Yield (%)
This compound7.8654

The synthesis workflow is visualized in the diagram below:

G cluster_reactants Reactants cluster_workup Workup & Purification 2_Methoxy_4_nitrophenol 2-Methoxy-4-nitrophenol Reaction_Vessel Reaction (85 °C, 3h) 2_Methoxy_4_nitrophenol->Reaction_Vessel 1_Chloro_3_iodopropane 1-Chloro-3-iodopropane 1_Chloro_3_iodopropane->Reaction_Vessel Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Reaction_Vessel Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction_Vessel Cooling Cool to Room Temp. Reaction_Vessel->Cooling Filtration Filter Solids Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

References

A Technical Guide to the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: The Pivotal Role of 1-Bromo-3-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical manufacturing. The focus is on the Williamson ether synthesis pathway, elucidating the critical role of 1-bromo-3-chloropropane as the alkylating agent. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Mechanistic Framework: The Williamson Ether Synthesis

The synthesis of this compound is primarily achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, executing a backside attack on the carbon atom bearing the leaving group (typically a halide).[2][3] This concerted mechanism is highly effective for producing both symmetrical and unsymmetrical ethers.[4] For the reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides tend to favor elimination side reactions.[2]

Williamson_General General Mechanism of Williamson Ether Synthesis cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products RO- R-O⁻ (Alkoxide Nucleophile) R'X R'-X (Alkyl Halide) TS [R-O···R'···X]⁻ R'X->TS ROR' R-O-R' (Ether) TS->ROR' Bond Formation X- X⁻ (Leaving Group) TS->X- Bond Breaking

Caption: General SN2 pathway of the Williamson ether synthesis.

Core Components in the Synthesis

The successful synthesis of the target molecule hinges on the specific roles and properties of four key components: the phenol, the alkylating agent, the base, and the solvent.

  • Phenolic Substrate: 2-Methoxy-4-nitrophenol This compound serves as the precursor to the nucleophile. Its phenolic hydroxyl group is acidic and can be deprotonated to form a highly reactive phenoxide ion.

  • Alkylating Agent: 1-Bromo-3-chloropropane This reagent is the cornerstone of the synthesis, providing the 3-chloropropoxy moiety.[5] As a difunctional haloalkane, its utility lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine. This inherent property ensures that the nucleophilic attack by the phenoxide ion occurs selectively at the carbon attached to the bromine atom, leaving the chloro group intact on the alkyl chain. This selectivity is crucial for forming the desired product.

  • Base: Potassium Carbonate (K₂CO₃) Potassium carbonate is a moderately strong base used to deprotonate the 2-methoxy-4-nitrophenol.[4][6] By removing the acidic proton from the hydroxyl group, it generates the potassium phenoxide salt in situ. This phenoxide is a much stronger nucleophile than the parent phenol, which is essential for driving the SN2 reaction forward.[4][7]

  • Solvent: Acetonitrile (CH₃CN) Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions.[8][9] Its polarity helps to dissolve the reactants, particularly the ionic phenoxide intermediate.[8][10] As an aprotic solvent, it does not form strong hydrogen bonds with the nucleophile, leaving the phenoxide "naked" and highly reactive, thereby accelerating the rate of reaction.[10]

Synthesis Pathway and Reaction Mechanism

The synthesis involves the O-alkylation of 2-methoxy-4-nitrophenol with 1-bromo-3-chloropropane. The phenoxide ion, generated by the base, attacks the primary carbon of 1-bromo-3-chloropropane, displacing the bromide ion and forming the ether linkage.

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 2-Methoxy-4-nitrophenol Phenoxide Potassium 2-methoxy-4-nitrophenoxide (Nucleophile) Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ (Base) TS Transition State [Ar-O···CH₂···Br]⁻ Phenoxide->TS Backside Attack AlkylHalide 1-Bromo-3-chloropropane AlkylHalide->TS Product This compound TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: The two-step reaction mechanism: deprotonation followed by SN2 attack.

Quantitative Data

The physicochemical properties of the key reactants and the final product are summarized below for reference.

Table 1: Physicochemical Properties of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
2-Methoxy-4-nitrophenol 3251-56-7 C₇H₇NO₄ 169.13[11] 335.2[12] 99-104[12][13]
1-Bromo-3-chloropropane 109-70-6 C₃H₆BrCl 157.44[14] 144-145 -58.9[14]

| this compound | 92878-95-0 | C₁₀H₁₂ClNO₄ | 245.66[15][16] | 388.3[17] | 91.7-93.6[17] |

Table 2: Summary of Reaction Parameters

Parameter Value / Description Reference
Stoichiometry
2-Methoxy-4-nitrophenol 1.00 equivalent [15]
1-Bromo-3-chloropropane ~1.50 equivalents [15]
Potassium Carbonate ~2.00 equivalents [15]
Reaction Conditions
Solvent Acetonitrile (CH₃CN) [15]
Temperature 85 °C [15]
Duration 3 hours [15]
Outcome
Yield 54% (reported for analogous reaction) [15]

| Purification | Silica gel column chromatography |[15] |

Experimental Protocol

The following protocol is adapted from a known procedure for a similar synthesis.[15]

Workflow Experimental Synthesis Workflow A 1. Reagent Combination Combine 2-methoxy-4-nitrophenol, K₂CO₃, and 1-bromo-3-chloropropane in a round-bottom flask with acetonitrile. B 2. Reaction Heat the mixture to 85 °C and stir for 3 hours. A->B C 3. Workup (Filtration) Cool the mixture to room temperature. Filter off solid K₂CO₃ and salts. B->C D 4. Workup (Concentration) Concentrate the filtrate under vacuum to remove the solvent. C->D E 5. Purification Purify the crude residue via silica gel column chromatography (eluent: ethyl acetate/petroleum ether). D->E F 6. Product Isolation Collect fractions and concentrate to yield the pure product as an off-white solid. E->F

Caption: A streamlined workflow for the synthesis and purification process.

Methodology:

  • Charging the Reactor: To a 500 mL round-bottom flask, add 2-methoxy-4-nitrophenol (e.g., 10.0 g, ~59.1 mmol, 1.0 eq.), potassium carbonate (~16.3 g, ~118 mmol, 2.0 eq.), and 200 mL of acetonitrile.

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (~13.9 g, ~88.7 mmol, 1.5 eq.) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 85 °C and maintain stirring at this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solids (inorganic salts) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure to remove the acetonitrile.

  • Purification: The resulting crude residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v).

  • Isolation: Collect the fractions containing the pure product and concentrate them under vacuum to yield this compound as an off-white solid.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a highly effective method. The central role of 1-bromo-3-chloropropane is that of a selective alkylating agent. Its unique structure, featuring two different halogen atoms, directs the nucleophilic attack of the phenoxide to the more reactive C-Br bond, reliably installing the 3-chloropropoxy group while preserving the terminal chlorine for potential subsequent transformations. This selectivity, combined with optimized reaction conditions using potassium carbonate as a base and acetonitrile as a solvent, makes this a robust and predictable pathway for producing this valuable pharmaceutical intermediate.

References

An In-Depth Technical Guide to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a crucial intermediate in the synthesis of targeted pharmaceuticals, most notably the tyrosine kinase inhibitor Bosutinib. This document details its chemical and physical properties, outlines validated synthesis protocols with comparative data, and provides a step-by-step experimental procedure for its preparation. Furthermore, it elucidates the subsequent synthetic transformations of this intermediate into advanced pharmaceutical precursors and discusses the biological significance of the final active pharmaceutical ingredient (API), including its mechanism of action and relevant signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in pharmaceutical synthesis and drug development.

Introduction

This compound (CAS No. 92878-95-0) is a substituted nitrobenzene derivative that has garnered significant attention in the pharmaceutical industry as a versatile building block. Its unique trifunctional nature, featuring a reactive chloropropoxy chain, a methoxy group, and a nitro functionality that can be readily converted to an amino group, makes it an ideal starting material for the construction of complex molecular architectures. Its most prominent application is in the synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia (CML). This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important pharmaceutical intermediate.

Physicochemical Properties and Characterization

PropertyValueReference
Molecular Formula C₁₀H₁₂ClNO₄[1]
Molecular Weight 245.66 g/mol [1]
CAS Number 92878-95-0[2]
Appearance Off-white to light yellow crystalline powder[3]
Melting Point 91.7 - 93.6 °C[4]
Boiling Point 388.3 °C at 760 mmHg[4]
Purity (Commercial) ≥ 99%
Solubility Insoluble in water[4]

Spectroscopic Data (Predicted):

Technique Predicted Data
Mass Spectrometry Predicted m/z values for various adducts include: [M+H]⁺: 246.05277, [M+Na]⁺: 268.03471, [M-H]⁻: 244.03821.[5]
¹H-NMR Predicted shifts based on chemical structure: Protons on the aromatic ring would appear in the downfield region (δ 7.0-8.0 ppm). The methoxy group protons would be a singlet at approximately δ 3.9 ppm. The methylene protons of the chloropropoxy chain would exhibit distinct signals, with the one adjacent to the ether oxygen being the most downfield, followed by the one adjacent to the chlorine, and the central methylene group appearing as a multiplet.
¹³C-NMR Predicted shifts based on chemical structure: Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would be around δ 56 ppm. The carbons of the chloropropoxy chain would appear in the aliphatic region, with the carbon bonded to the ether oxygen being the most deshielded.

Synthesis of this compound

The most commonly employed synthetic route to this compound involves the etherification of 2-methoxy-5-nitrophenol. Two primary alkylating agents have been reported for this transformation: 1-chloro-3-iodopropane and 1-bromo-3-chloropropane.

Synthesis from 2-Methoxy-5-nitrophenol and 1-Chloro-3-iodopropane

This method provides a reliable and well-documented procedure for the synthesis of the target compound.

Experimental Protocol:

  • Materials:

    • 2-Methoxy-5-nitrophenol (1.00 eq.)

    • 1-Chloro-3-iodopropane (1.50 eq.)

    • Potassium carbonate (2.00 eq.)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).[3]

    • Stir the resulting mixture at 85 °C for 3 hours.[3]

    • Cool the reaction mixture to room temperature and filter off the solid inorganic salts.[3]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

    • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2 v/v) as the eluent.[3]

    • The final product, this compound, is obtained as an off-white solid.[3]

  • Yield: 54%[3]

Alternative Synthesis from 2-Methoxy-5-nitrophenol and 1-Bromo-3-chloropropane

An alternative synthesis, outlined in patent literature, utilizes 1-bromo-3-chloropropane as the alkylating agent. While a detailed experimental protocol with specific yields is not provided in the available resources, the general transformation is described.[6] This method offers an alternative for process optimization, potentially leveraging a more cost-effective or readily available starting material.

Comparative Summary of Synthesis Methods:

Starting Material (Phenol)Alkylating AgentBaseSolventTemperatureTimeYieldReference
2-Methoxy-5-nitrophenol1-Chloro-3-iodopropanePotassium carbonateAcetonitrile85 °C3 h54%[3]
2-Methoxy-5-nitrophenol1-Bromo-3-chloropropaneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]

Application in Pharmaceutical Synthesis: The Road to Bosutinib

The primary utility of this compound lies in its role as a key intermediate in the synthesis of Bosutinib. The synthetic pathway involves two main transformations of the intermediate: substitution of the chloro group with N-methylpiperazine and reduction of the nitro group to an aniline.

Synthesis of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

The first step in the conversion to a Bosutinib precursor is the nucleophilic substitution of the terminal chlorine atom with N-methylpiperazine.

Experimental Protocol (General):

A patent describes the reaction of this compound with N-methylpiperazine in the presence of sodium iodide to yield 1-[3-(2-methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.[6] While specific quantities and yields are not detailed in this source, a typical procedure would involve heating the reactants in a suitable solvent.

Synthesis of 4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline

The subsequent step is the reduction of the nitro group to an aniline, which is a critical transformation for the final construction of the quinoline core of Bosutinib.

Experimental Protocol (General):

The nitro-containing intermediate is subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to afford 4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline.[6] This aniline derivative is then carried forward in the synthesis of Bosutinib.

Experimental and Synthetic Workflows

Visualizing the synthetic pathways provides a clear and concise understanding of the chemical transformations.

Synthesis_of_Intermediate A 2-Methoxy-5-nitrophenol reagents1 K₂CO₃, CH₃CN B 1-Chloro-3-iodopropane C This compound reagents1->C conditions1 85 °C, 3h

Caption: Synthesis of this compound.

Synthesis_of_Bosutinib_Precursor cluster_0 From Intermediate to Bosutinib Precursor A This compound reagents1 N-Methylpiperazine, NaI B 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine reagents2 H₂, Pd/C C 4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline reagents3 Further Cyclization & Coupling Reactions D Bosutinib reagents1->B reagents2->C reagents3->D

Caption: Synthetic pathway from the intermediate to Bosutinib.

Biological Context: The Bosutinib Signaling Pathway

Bosutinib, synthesized from the title intermediate, is a potent dual inhibitor of the Src and Abl tyrosine kinases. These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and migration. In diseases like chronic myelogenous leukemia (CML), the aberrant activity of the Bcr-Abl fusion protein leads to uncontrolled cell growth. Bosutinib's mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

Key signaling pathways affected by Bosutinib include:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.

  • MAPK/ERK Pathway: Blockade of this pathway also contributes to the anti-proliferative effects of the drug.

  • JAK/STAT Pathway: By inhibiting this pathway, Bosutinib can modulate the expression of genes involved in cell growth and survival.

Bosutinib_Signaling_Pathway cluster_kinases Kinase Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Bosutinib Bosutinib Src Src Kinase Bosutinib->Src inhibits Abl Abl Kinase (Bcr-Abl) Bosutinib->Abl inhibits PI3K_AKT PI3K/AKT/mTOR Src->PI3K_AKT MAPK_ERK MAPK/ERK Src->MAPK_ERK JAK_STAT JAK/STAT Src->JAK_STAT Abl->PI3K_AKT Abl->MAPK_ERK Abl->JAK_STAT Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation leads to Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis leads to MAPK_ERK->Proliferation leads to JAK_STAT->Proliferation leads to

Caption: Bosutinib's mechanism of action on key signaling pathways.

Conclusion

This compound is a pharmaceutical intermediate of significant value, particularly in the synthesis of the targeted cancer therapeutic, Bosutinib. This guide has provided a detailed overview of its synthesis, physicochemical properties, and its role in the construction of this complex API. The provided experimental protocols and workflow diagrams offer a practical resource for chemists in the field of drug development. A thorough understanding of the synthesis and application of this intermediate is crucial for the efficient and scalable production of life-saving medications. Further research into optimizing the synthesis of this intermediate and its downstream products will continue to be an area of interest in pharmaceutical process chemistry.

References

The Pivotal Role of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a substituted nitrobenzene core with a reactive chloropropoxy chain, make it a versatile building block for the synthesis of complex heterocyclic compounds with notable biological activities. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its crucial role in the development of the targeted cancer therapy agent, Bosutinib. We will delve into its synthesis, derivatization, and the biological evaluation of the resulting compounds, offering detailed experimental protocols and insights into their mechanisms of action.

Core Application in Drug Discovery and Development: The Synthesis of Bosutinib

The most prominent application of this compound in medicinal chemistry is its use as a pivotal intermediate in the multi-step synthesis of Bosutinib. Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2][3] The synthesis leverages the structural attributes of this compound to construct the methoxy-propoxy side chain of the final drug molecule, which is crucial for its pharmacological activity.

The general synthetic strategy involves the initial reaction of this compound with N-methylpiperazine to introduce the terminal basic moiety. This is followed by the reduction of the nitro group to an aniline, which then serves as a precursor for the construction of the quinoline core of Bosutinib.

Logical Workflow for Bosutinib Synthesis

The following diagram illustrates the key transformations in the synthesis of Bosutinib, starting from this compound.

G A This compound B Reaction with N-methylpiperazine A->B Step 1 C 2-[3-(4-methylpiperazin-1-yl)propoxy]-1-methoxy-4-nitrobenzene B->C D Nitro Group Reduction (e.g., Pd/C, H2) C->D Step 2 E 3-[3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyaniline D->E F Quinoline Ring Formation E->F Step 3 G Bosutinib F->G

Synthetic pathway from the core compound to Bosutinib.

Quantitative Biological Data

The primary therapeutic target of Bosutinib, synthesized using this compound, is the Bcr-Abl fusion protein and Src family kinases. The inhibitory activity of Bosutinib has been quantified in various in vitro assays.

CompoundTarget KinaseIC50 (nM)Assay Type
BosutinibSrc1.2Cell-free
BosutinibAbl1.0Cell-free
BosutinibBcr-AblLow nanomolarCell-based

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[2][3][4]

Mechanism of Action and Signaling Pathways

Bosutinib exerts its anti-cancer effects by competitively binding to the ATP-binding site of the Bcr-Abl and Src kinases.[5] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation, survival, and migration of cancer cells. The aberrant activation of these pathways is a hallmark of chronic myeloid leukemia and other malignancies.[4][5]

The key signaling cascades affected by Bosutinib include:

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This cascade regulates cell division and differentiation.

  • JAK/STAT3 Pathway: This pathway is involved in cell survival and proliferation.

Bosutinib's Impact on Cellular Signaling

The following diagram illustrates the inhibitory effect of Bosutinib on key oncogenic signaling pathways.

G cluster_0 Inhibition cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses Bosutinib Bosutinib BcrAbl Bcr-Abl Bosutinib->BcrAbl Inhibits Src Src Bosutinib->Src Inhibits PI3K PI3K BcrAbl->PI3K MAPK MAPK BcrAbl->MAPK JAK JAK BcrAbl->JAK Src->PI3K Src->MAPK Src->JAK Migration Cell Migration Src->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 Survival Cell Survival STAT3->Survival

Bosutinib's mechanism of action on key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key Bosutinib intermediate from this compound and a general protocol for an in vitro kinase inhibition assay.

Synthesis of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

Materials:

  • This compound

  • N-methylpiperazine

  • Sodium iodide (catalytic amount)

  • Acetonitrile (solvent)

  • Potassium carbonate (base)

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add N-methylpiperazine (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine as a solid.

In Vitro Src Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 value of a test compound against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (e.g., Bosutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the Src kinase to all wells except the negative control.

  • Add the peptide substrate and ATP mixture to all wells to initiate the kinase reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

G A Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) B Dispense Test Compound Dilutions into Plate A->B C Add Enzyme to Wells B->C D Initiate Reaction (Add Substrate/ATP Mix) C->D E Incubate at 30°C D->E F Stop Reaction and Add Detection Reagents E->F G Measure Signal (Luminescence) F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands out as a critical building block in medicinal chemistry, primarily demonstrated by its indispensable role in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. This technical guide has provided a comprehensive overview of its application, from the synthetic pathways to the biological activity and mechanism of action of the resulting therapeutic agent. The detailed protocols and visual representations of the underlying chemical and biological processes are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation and the design of novel therapeutic agents.

References

Safety and handling of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Safety and Handling of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Abstract: This technical guide provides comprehensive safety and handling information for this compound (CAS No: 92878-95-0), a chemical intermediate relevant to researchers, scientists, and drug development professionals. The document outlines the substance's physical and chemical properties, potential hazards, personal protective equipment (PPE) protocols, and emergency procedures. While official GHS classifications are not assigned, this guide emphasizes cautious handling based on the toxicological profiles of related nitroaromatic compounds. All data is presented to ensure accessibility and clarity for laboratory and manufacturing personnel.

Section 1: Identification and Physicochemical Properties

This compound is a nitroaromatic compound used in chemical synthesis, including as an impurity or intermediate in the manufacturing of pharmaceuticals like Bosutinib.[1]

Table 1-1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 92878-95-0[1][2][3]
EC Number 618-883-1[1][3]
Molecular Formula C10H12ClNO4[1][3][4]
Molecular Weight 245.66 g/mol [1][2][3][4]

| Common Synonyms | 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane, Bosutinib Impurity 9[1] |

Table 1-2: Physicochemical Data

Property Value
Melting Point 91.7 - 93.6 °C[3]
Boiling Point 388.3 °C at 760 mmHg[3]
Flash Point 188.6 °C[3]
Density ~1.443 g/cm³ at 23 °C[3]
Water Solubility 0.17 - 0.29 mg/L at 20 °C[3]
Partition Coefficient (log Pow) ~2.5 (Experimental)[3]

| Vapor Pressure | ~0 Pa at 20 °C[3] |

Section 2: Hazard Identification and Toxicology

According to multiple suppliers and regulatory inventory notifications, this compound is not classified under the Globally Harmonized System (GHS).[1][2] However, a lack of classification does not imply an absence of risk. Comprehensive toxicological studies for this specific compound are limited.

Table 2-1: GHS Classification

Hazard Class Classification

| GHS Hazard Classification | Not Classified[1][2] |

Toxicological Data The available data indicates low acute oral toxicity.[3]

Table 2-2: Acute Toxicity Data

Route Species Value

| Oral | Rat (female) | LD50 >= 2000 mg/kg bw[3] |

Considerations for Related Compounds: Professionals should handle this compound with caution, considering the known hazards of the broader nitrobenzene chemical class.

  • Carcinogenicity: Some nitrobenzene compounds are considered carcinogenic, inducing tumors in animal studies.[5] For instance, 1-Chloro-4-nitrobenzene is listed as a substance known to the State of California to cause cancer.

  • Methemoglobinemia: Exposure to certain nitrobenzenes can lead to oxidative injury of red blood cells, causing methemoglobinemia, which impairs oxygen transport in the blood.[5][6]

  • Irritation: Structurally similar compounds, such as 2-fluoro-4-methoxy-1-nitrobenzene and 1-chloro-4-methoxy-2-nitrobenzene, are classified as causing skin and eye irritation.[7][8]

Given these potential risks, adherence to stringent safety protocols is mandatory.

Section 3: Safe Handling and Storage Protocols

The following protocols are based on best practices for handling chemical intermediates with unknown long-term toxicological effects.

Engineering Controls
  • Ventilation: Always handle this substance in a well-ventilated area.[2] A chemical fume hood is required for any procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.

Table 3-1: Recommended Personal Protective Equipment

Protection Type Specification
Eye/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][8]
Skin Chemical-resistant gloves (inspected prior to use) and impervious clothing or lab coat.[2][9] Fire/flame resistant clothing should be considered.[2]

| Respiratory | For operations where dust or aerosols may be generated and ventilation is insufficient, a full-face respirator with appropriate cartridges should be used.[2] |

Standard Handling Workflow

The following workflow outlines the procedural steps for safely handling the compound in a laboratory setting.

G prep 1. Preparation Review SDS and prepare workspace. eng_controls 2. Engineering Controls Verify fume hood is operational. prep->eng_controls ppe_on 3. Don PPE Wear required gloves, goggles, and lab coat. eng_controls->ppe_on handling 4. Chemical Handling Weigh and dispense compound inside fume hood. Avoid dust. ppe_on->handling cleanup 5. Decontamination & Cleanup Clean workspace and equipment. Segregate waste. handling->cleanup ppe_off 6. Doff PPE Remove PPE in correct order to avoid contamination. cleanup->ppe_off wash 7. Personal Hygiene Wash hands thoroughly. ppe_off->wash

Caption: Standard workflow for handling this compound.

Storage Requirements
  • Store in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store apart from incompatible materials and foodstuff containers.[2]

Section 4: Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First-Aid Measures

Table 4-1: First-Aid Protocols

Exposure Route Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[2][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition may release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[10][11]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

A systematic approach is required to manage spills safely and effectively.

Spill Response Protocol

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]

  • Protect Personnel: Responders must wear appropriate PPE as detailed in Section 3.2.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[2] Prevent the chemical from entering drains or waterways.[2]

  • Cleanup: For solid spills, avoid dust formation.[2] Carefully collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the affected area thoroughly once the material has been removed.

G spill 1. Spill Detected Evacuate non-essential personnel. safety 2. Ensure Safety Don appropriate PPE. Remove ignition sources. spill->safety contain 3. Contain Spill Prevent entry into drains and waterways. safety->contain collect 4. Absorb & Collect Use spark-proof tools to collect material into a sealed container. contain->collect decon 5. Decontaminate Area Clean spill surface according to lab procedures. collect->decon dispose 6. Dispose Waste Dispose of waste container per regulations. decon->dispose

Caption: A stepwise protocol for responding to an accidental spill.

Section 5: Disposal Considerations

  • Waste Management: Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

  • Containers: Dispose of contaminated material and its container at an approved waste disposal plant.[2][8] Keep the chemical in suitable and closed containers for disposal.[2]

Conclusion

While this compound is not currently classified under GHS, its structural relationship to potentially hazardous nitroaromatic compounds warrants a high degree of caution. Researchers and drug development professionals must employ robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling protocols. This guide serves as a foundational resource for minimizing risk and ensuring a safe working environment when handling this chemical intermediate.

References

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

This guide provides a comprehensive overview of the available solubility data and experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The table below summarizes the known aqueous solubility of the compound.

SolventTemperaturepHSolubility
Water20 °C5 - 6≥ 0.17 - ≤ 0.29 mg/L

Table 1: Aqueous Solubility of this compound.

Additionally, an experimental log P (octanol-water partition coefficient) value of approximately 2.5 has been reported, suggesting the compound has moderate lipophilicity.

Experimental Protocols for Solubility Determination

For researchers requiring solubility data in specific solvent systems, standardized methods can be employed. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are broadly applicable to organic compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment:

  • This compound (solid)

  • Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.

  • Quantification:

    • UV/Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve of known concentrations of the compound in the solvent. Dilute the saturated solution and measure its absorbance at the wavelength of maximum absorbance (λmax). Determine the concentration from the calibration curve.

    • HPLC: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration. Inject a diluted aliquot of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

  • Data Reporting: Express the solubility in units such as mg/mL or µM.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity of the solution.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader with the capability to measure absorbance or nephelometry

  • Liquid handling system or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution into another 96-well plate containing the aqueous buffer. This will induce precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader by detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualization of Synthetic Workflow

As this compound is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates its role in the synthesis of the kinase inhibitor, Bosutinib.

G A 2-Methoxy-5-nitrophenol C 2-(3-Chloropropoxy)-1- methoxy-4-nitrobenzene A->C Alkylation B 1-Chloro-3-iodopropane B->C D Reduction C->D E 4-(3-Chloropropoxy)-2- methoxyaniline D->E F Cyclization & further steps E->F G Bosutinib F->G

Synthetic pathway illustrating the role of the target compound.

An In-depth Technical Guide on 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical considerations for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physical and Chemical Properties

This compound is an organic compound that presents as an off-white solid at room temperature[1]. Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for laboratory and industrial applications.

PropertyValueSource
Physical Appearance Off-white solid[1]
Molecular Formula C₁₀H₁₂ClNO₄[1][2][3][4]
Molecular Weight 245.66 g/mol [1][2][3][4]
Melting Point 91.7 - 93.6 °C[3]
Boiling Point 388.3 °C at 760 mmHg[3]
Water Solubility 0.17 - 0.29 mg/L (at 20 °C, pH 5-6)[3]
Log P (Octanol-Water Partition Coefficient) ~2.5 (Experimental)[3]
CAS Number 92878-95-0[1][2][3]

Synthesis Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis. The following protocol is based on established laboratory procedures[1].

Objective: To synthesize this compound from 2-methoxy-5-nitrophenol and 1-chloro-3-iodopropane.

Materials:

  • 2-methoxy-5-nitrophenol (1.00 eq.)

  • 1-chloro-3-iodopropane (1.50 eq.)

  • Potassium carbonate (K₂CO₃) (2.00 eq.)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • A mixture of 2-methoxy-5-nitrophenol (59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (88.76 mmol), and potassium carbonate (118.34 mmol) is placed into a 500mL round-bottom flask.

  • The resulting mixture is stirred at 85 °C for 3 hours.

  • After the reaction period, the mixture is cooled to room temperature.

  • The solid residues (inorganic salts) are removed by filtration.

  • The filtrate is concentrated under vacuum to remove the acetonitrile.

  • The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2 ratio) as the eluent.

  • The purified product, this compound, is obtained as an off-white solid with a yield of approximately 54%.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 2-methoxy-5-nitrophenol P1 Stir at 85°C for 3h A->P1 B 1-chloro-3-iodopropane B->P1 C Potassium Carbonate C->P1 D Acetonitrile (Solvent) D->P1 W1 Cool to RT P1->W1 W2 Filter Solids W1->W2 W3 Concentrate Filtrate W2->W3 W4 Silica Gel Chromatography (EtOAc/Petroleum Ether) W3->W4 Z 2-(3-Chloropropoxy)-1- methoxy-4-nitrobenzene W4->Z

Caption: Synthesis workflow for this compound.

Analytical Methods

The characterization and quantification of nitroaromatic compounds such as this compound can be performed using a variety of analytical techniques. While specific methods for this exact compound are not detailed in the literature, general methods for nitrobenzenes are applicable and include[5]:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for the separation and quantification of nitroaromatic compounds, often coupled with an ultraviolet (UV) detector.

  • Gas Chromatography (GC): GC can be used for separation, particularly when coupled with detectors like Mass Spectrometry (MS) for structural confirmation or an Electron Capture Detector (ECD), which is highly sensitive to nitro groups[5].

  • Spectrophotometry: UV-Vis spectrophotometry can be used for quantification, although it is less specific than chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Information Obtained Sample 2-(3-Chloropropoxy)-1- methoxy-4-nitrobenzene HPLC HPLC-UV Sample->HPLC GC GC-MS / GC-ECD Sample->GC NMR NMR Spectroscopy Sample->NMR Spec Spectrophotometry Sample->Spec Quant Quantification HPLC->Quant Purity Purity Assessment HPLC->Purity GC->Quant Struct Structural Elucidation GC->Struct GC->Purity NMR->Struct Spec->Quant

Caption: Logical relationship of analytical methods for compound characterization.

Applications and Relevance in Drug Development

This compound serves as a crucial building block in organic synthesis. It has been identified as an impurity of Bosutinib ("Bosutinib Impurity 9"), a kinase inhibitor used in cancer therapy[2][6]. Bosutinib targets the Bcr-Abl tyrosine kinase, which is a key driver in certain types of leukemia[6]. The synthesis and control of such intermediates and potential impurities are therefore of high importance in the pharmaceutical industry to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Its utility also extends to the synthesis of other chemical products, including pesticides and dyes[6].

References

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 92878-95-0). This document synthesizes available data from chemical databases and safety data sheets to establish the key thermal properties of this compound. Beyond presenting empirical values, this guide delves into the structural and intermolecular factors that determine these characteristics. Furthermore, it outlines standardized, self-validating laboratory protocols for the experimental determination of melting and boiling points, supported by workflow diagrams to ensure methodological clarity and reproducibility. This guide is intended to serve as an authoritative resource for professionals requiring accurate physicochemical data and a deeper mechanistic understanding for applications in chemical synthesis, process development, and quality control.

Introduction to this compound

This compound is a substituted aromatic compound with significant utility as a chemical intermediate in organic synthesis. Its molecular structure incorporates a nitrobenzene core, further functionalized with a methoxy group and a 3-chloropropoxy ether chain. This combination of functional groups imparts specific chemical reactivity and distinct physical properties that are critical for its application in multi-step synthetic pathways. For instance, it is recognized as an impurity or intermediate related to the synthesis of more complex molecules like Bosutinib.[1] Accurate knowledge of its thermal properties, such as melting and boiling points, is fundamental for designing purification strategies (e.g., recrystallization, distillation), ensuring process safety, and confirming substance identity and purity.

Compound Identification:

  • IUPAC Name: this compound[1]

  • CAS Number: 92878-95-0[2]

  • Molecular Formula: C₁₀H₁₂ClNO₄[2][3]

  • Molecular Weight: 245.66 g/mol [1][3]

  • InChIKey: JHFBALWBVABSLF-UHFFFAOYSA-N[1][3]

  • Canonical SMILES: COC1=C(C=C(C=C1)[O-])OCCCCl[1][3]

Physicochemical Properties: Melting and Boiling Points

The thermal transition points of a compound are critical parameters that define its physical state under varying temperatures. The data available for this compound is summarized below.

PropertyValueSource & Remarks
Melting Point 91.7 - 93.6 °C Experimental data from Safety Data Sheet.[2]
Boiling Point 388.3 °C At 760 mmHg, from Safety Data Sheet.[2]
Boiling Point 388.3 ± 27.0 °C At 760 mmHg, likely a predicted value.[4]

The melting point is reported as a narrow experimental range, suggesting the compound is a crystalline solid at room temperature. The high boiling point is indicative of strong intermolecular forces and a relatively high molecular weight.

Scientific Rationale: Factors Influencing Thermal Properties

The observed melting and boiling points are a direct consequence of the compound's molecular structure and the resulting intermolecular forces.

  • Molecular Structure and Polarity: The molecule possesses several polar functional groups. The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The methoxy (-OCH₃) and chloropropoxy (-O(CH₂)₃Cl) groups also contribute to the molecule's overall dipole moment. The presence of these polar groups leads to significant dipole-dipole interactions between molecules.

  • Intermolecular Forces: The primary forces governing the thermal properties are London dispersion forces and dipole-dipole interactions. Due to its size and the presence of a benzene ring, the molecule has a significant surface area, leading to substantial dispersion forces. However, the strong dipole-dipole forces, particularly from the nitro group, are the dominant factor requiring high thermal energy to overcome during phase transitions, resulting in the high boiling point. The molecule lacks hydrogen bond donors, so hydrogen bonding does not contribute to its intermolecular forces.

  • Molecular Weight and Symmetry: With a molecular weight of 245.66 g/mol , the compound is relatively heavy, which contributes to stronger van der Waals forces and thus a higher boiling point compared to smaller molecules. The asymmetry of the substitution pattern on the benzene ring can influence crystal lattice packing, which in turn affects the melting point.

Standard Protocols for Experimental Determination

To ensure the accuracy and validity of the physicochemical data, standardized experimental procedures must be followed. The protocols described below are designed to be self-validating systems for determining the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a crystalline solid.

Rationale: The protocol relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to collapse (onset) and fully liquefies (clear point) are recorded as the melting range. A narrow range (<2 °C) is indicative of high purity.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

  • Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount (2-3 mm height) of the sample is packed into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

  • Heating Profile: Set a heating ramp rate. For an unknown compound, a rapid scan (10-20 °C/min) can first identify an approximate melting point. For a precise measurement, set a slow ramp rate (1-2 °C/min) starting from at least 20 °C below the expected melting point (~92 °C).

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at the first sign of liquid formation (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within ±0.5 °C.

Boiling Point Determination (Distillation Method)

Given the high boiling point (388.3 °C), this procedure requires appropriate equipment and stringent safety measures to prevent thermal decomposition and ensure operator safety.

Rationale: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A simple distillation setup allows for the direct measurement of this equilibrium temperature.

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble a micro-distillation apparatus using a small round-bottom flask (e.g., 25 mL), a distillation head with a condenser, and a collection vessel. Ensure all glassware is dry and joints are properly sealed.

  • Sample and Boiling Chips: Place a small volume of the sample (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position a calibrated, high-temperature thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor-liquid equilibrium is measured.

  • Heating: Use a heating mantle with a stirrer for uniform heating. Slowly increase the temperature until the liquid begins to boil and a steady reflux is observed in the distillation head.

  • Observation and Recording: Record the temperature when it stabilizes as the vapor condenses on the thermometer bulb and drips into the condenser. This stable temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Finely Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Set Heating Ramp (1-2 °C/min) meas1->meas2 meas3 Observe & Record Onset (T1) & Clear (T2) meas2->meas3 an1 Calculate Range (T2 - T1) meas3->an1 an2 Perform in Triplicate an1->an2 an3 Report Mean Range an2->an3

Caption: Workflow for Melting Point Determination.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_final Finalization setup1 Assemble Micro- Distillation Apparatus setup2 Add Sample & Boiling Chips setup1->setup2 setup3 Position Thermometer Correctly setup2->setup3 dist1 Apply Gradual Heat (Heating Mantle) setup3->dist1 dist2 Achieve Steady Reflux dist1->dist2 dist3 Record Stable Temperature dist2->dist3 fin1 Record Barometric Pressure dist3->fin1 fin2 Apply Pressure Correction (if necessary) fin1->fin2 fin3 Report Corrected BP fin2->fin3

Caption: Workflow for Boiling Point Determination.

Safety and Handling Precautions

As with any chemical reagent, proper handling of this compound is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Fire Safety: Use standard extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.[5]

  • Spills: In case of a spill, avoid dust formation. Collect the spilled material using appropriate methods and dispose of it as hazardous waste. Prevent the chemical from entering drains.[5]

For comprehensive safety information, consult the full Safety Data Sheet (SDS) provided by the supplier.[2][5]

Conclusion

This technical guide establishes that this compound is a crystalline solid with a melting point in the range of 91.7 - 93.6 °C and a high boiling point of approximately 388.3 °C at atmospheric pressure.[2] These properties are logically derived from its molecular structure, which features a combination of a high molecular weight and strong dipole-dipole intermolecular forces. The provided experimental protocols and workflows offer a robust framework for the verification of these values, ensuring data integrity for research and development applications.

References

  • Chemsrc. This compound. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene via the Williamson ether synthesis. This method involves the reaction of 2-methoxy-4-nitrophenol with an alkylating agent in the presence of a base. The following sections detail the necessary reagents, equipment, step-by-step procedure, and characterization data for the final product. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In this application, the synthesis of this compound is achieved by the O-alkylation of 2-methoxy-4-nitrophenol with 1-chloro-3-iodopropane. The phenoxide, generated in situ by a weak base such as potassium carbonate, acts as the nucleophile. The resulting compound is a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules.

Materials and Methods

Reactants, Reagents, and Solvents
Compound Name Molecular Formula Molar Mass ( g/mol ) Role
2-Methoxy-4-nitrophenolC₇H₇NO₄169.13Starting Material
1-Chloro-3-iodopropaneC₃H₆ClI204.44Alkylating Agent
Potassium CarbonateK₂CO₃138.21Base
AcetonitrileCH₃CN41.05Solvent
Ethyl AcetateC₄H₈O₂88.11Eluent
Petroleum Ether--Eluent
Equipment
  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and chamber

Experimental Protocol

Note: This protocol is adapted from a similar synthesis using 2-methoxy-5-nitrophenol. The reaction conditions are expected to be comparable for the 2-methoxy-4-nitrophenol isomer.

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxy-4-nitrophenol (10.0 g, 59.1 mmol, 1.0 eq.), potassium carbonate (16.3 g, 118.3 mmol, 2.0 eq.), and acetonitrile (200 mL).

  • Addition of Alkylating Agent: To the stirring suspension, add 1-chloro-3-iodopropane (18.1 g, 88.7 mmol, 1.5 eq.).

  • Reaction: Heat the mixture to 85 °C and allow it to stir at this temperature for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute the column with a mixture of ethyl acetate and petroleum ether (1:2 v/v).

  • Isolation: Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield this compound as an off-white solid. The expected yield is approximately 54%.[1]

Characterization Data

Property Value
Molecular Formula C₁₀H₁₂ClNO₄[2][3]
Molecular Weight 245.66 g/mol [2][3]
Appearance Off-white solid
Melting Point 91.7 - 93.6 °C[2]
Boiling Point 388.3 °C at 760 mmHg[2]

Experimental Workflow

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 2-Methoxy-4-nitrophenol + 1-Chloro-3-iodopropane + K2CO3 in CH3CN heating Heat to 85 °C Stir for 3h reactants->heating 1 cooling Cool to RT heating->cooling filtration Filter solids cooling->filtration 2 concentration Concentrate filtrate filtration->concentration 3 chromatography Silica Gel Column (EtOAc/Pet. Ether) concentration->chromatography isolation Collect & Concentrate Fractions chromatography->isolation 4 product 2-(3-Chloropropoxy)-1-methoxy- 4-nitrobenzene isolation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a chemical intermediate with applications in organic synthesis, particularly in the development of pharmaceutical compounds. This document provides detailed protocols for its synthesis via the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide. The reaction involves the nucleophilic substitution of a halide by the alkoxide anion.[1][2][3]

Reaction Principle

The synthesis of this compound is achieved by reacting 2-methoxy-5-nitrophenol with an alkylating agent, such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 2-methoxy-5-nitrophenol to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, displacing the halide and forming the desired ether.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2-Methoxy-5-nitrophenol10.0 g (59.17 mmol, 1.00 eq.)[4]
1-Chloro-3-iodopropane18.11 g (88.76 mmol, 1.50 eq.)[4]
Potassium Carbonate16.33 g (118.34 mmol, 2.00 eq.)[4]
Solvent
Acetonitrile (CH3CN)200 mL[4]
Reaction Conditions
Temperature85 °C[4]
Reaction Time3 hours[4]
Product Information
Product NameThis compound[4][6]
Molecular FormulaC10H12ClNO4[6][7]
Molecular Weight245.66 g/mol [6][7]
Yield7.86 g (54%)[4]
AppearanceOff-white solid[4]

Experimental Protocol

Materials:

  • 2-Methoxy-5-nitrophenol

  • 1-Chloro-3-iodopropane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).[4]

  • Reaction: Stir the resulting mixture at 85 °C for 3 hours.[4]

  • Work-up: After 3 hours, cool the reaction mixture to room temperature.[4]

  • Filtration: Filter the solid potassium carbonate and other insoluble salts from the reaction mixture.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[4]

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2 v/v) as the eluent.[4]

  • Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as an off-white solid (7.86 g, 54% yield).[4]

Visualizations

Reaction Scheme:

The synthesis proceeds via a Williamson ether synthesis mechanism.

Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methoxy-5-nitrophenol 2-Methoxy-5-nitrophenol Mixing Mixing 2-Methoxy-5-nitrophenol->Mixing 1-Chloro-3-iodopropane 1-Chloro-3-iodopropane 1-Chloro-3-iodopropane->Mixing K2CO3 Potassium Carbonate K2CO3->Mixing Heating Heating Mixing->Heating Acetonitrile, 85°C, 3h Purification Purification Heating->Purification Filtration, Concentration, Column Chromatography Product 2-(3-Chloropropoxy)- 1-methoxy-4-nitrobenzene Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: The Strategic Use of Potassium Carbonate in the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical development. We will delve into the practical and mechanistic details of the Williamson ether synthesis, with a particular focus on the pivotal role of potassium carbonate (K₂CO₃) as a base. This document will provide a robust, field-tested protocol, explain the chemical reasoning behind procedural steps, and offer insights into process optimization and troubleshooting.

Introduction: Significance of this compound

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both an electrophilic chloropropyl chain and a nitroaromatic system, allows for diverse subsequent chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of critical importance. The Williamson ether synthesis offers a reliable and straightforward method for its preparation.

The Williamson Ether Synthesis: A Timeless Reaction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][2][3] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1]

The Critical Role of the Base: Why Potassium Carbonate?

The first step in the Williamson ether synthesis is the deprotonation of the alcohol to form the more nucleophilic alkoxide.[2] In the synthesis of this compound from 2-methoxy-5-nitrophenol, the phenolic proton is acidic enough to be removed by a moderately weak base. While strong bases like sodium hydride (NaH) are often used for less acidic alcohols, they can be hazardous and require strictly anhydrous conditions.[4][5]

Potassium carbonate emerges as an ideal choice for this specific transformation due to several key advantages:

  • Sufficient Basicity: Phenols are significantly more acidic than aliphatic alcohols, allowing for effective deprotonation by K₂CO₃.[6]

  • Safety and Handling: Potassium carbonate is a stable, non-flammable solid that is easier and safer to handle than pyrophoric bases like NaH.[7]

  • Cost-Effectiveness: It is an inexpensive and readily available reagent.

  • Simplified Workup: The inorganic byproducts of the reaction are easily removed by filtration.[4]

The carbonate ion (CO₃²⁻) from K₂CO₃ acts as the base, deprotonating the phenol to generate the phenoxide nucleophile.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Methoxy-5-nitrophenol169.1410.0 g59.17 mmol1.00
1-Chloro-3-iodopropane204.4318.11 g88.76 mmol1.50
Potassium Carbonate (K₂CO₃)138.2116.33 g118.34 mmol2.00
Acetonitrile (CH₃CN)41.05200 mL--
Ethyl Acetate88.11As needed--
Petroleum Ether-As needed--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), potassium carbonate (16.33 g, 118.34 mmol), and acetonitrile (200 mL).[8]

  • Addition of Alkylating Agent: To the stirring suspension, add 1-chloro-3-iodopropane (18.11 g, 88.76 mmol).

  • Reaction: Heat the mixture to 85 °C and allow it to stir at this temperature for 3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After 3 hours, cool the reaction mixture to room temperature.

  • Filtration: Filter the solid inorganic salts (potassium carbonate and potassium iodide) from the reaction mixture. Wash the solids with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. Elute the column with a mixture of ethyl acetate and petroleum ether (1:2 v/v) to yield this compound as an off-white solid.[8] An expected yield of approximately 54% can be achieved.[8]

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - 2-Methoxy-5-nitrophenol - K₂CO₃ - Acetonitrile add_alkyl Add 1-Chloro-3-iodopropane reagents->add_alkyl Stirring Suspension heat Heat to 85°C for 3 hours add_alkyl->heat cool Cool to RT heat->cool filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate purify Silica Gel Chromatography concentrate->purify product 2-(3-Chloropropoxy)-1- methoxy-4-nitrobenzene purify->product

Sources

Application Notes and Protocols: Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene using DMF as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol focuses on the use of N,N-Dimethylformamide (DMF) as the solvent, highlighting its role in facilitating nucleophilic aromatic substitution reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis typically involves the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. The choice of solvent is critical for the success of this reaction, influencing reaction rate, yield, and purity of the product. DMF is a polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds, making it an excellent medium for many organic reactions.[1][2] Its high dielectric constant and ability to solvate cations effectively enhance the nucleophilicity of the phenoxide, thereby promoting the desired substitution reaction. While other polar aprotic solvents like acetonitrile can also be used[3], DMF often offers advantages in terms of reaction time and temperature.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane in the presence of a weak base, such as potassium carbonate, with DMF serving as the solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1-chloro-3-iodopropane, displacing the iodide to form the desired ether linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the data presented for the reaction in DMF is based on typical conditions for similar Williamson ether syntheses, as direct experimental data for this specific reaction in DMF was not available in the cited literature. For comparison, data from a reported synthesis using acetonitrile as the solvent is also included.[3]

ParameterReaction in DMF (Typical)Reaction in Acetonitrile[3]
Reactants
2-Methoxy-5-nitrophenol1.0 eq.1.0 eq. (59.17 mmol)
1-Chloro-3-iodopropane1.5 eq.1.5 eq. (88.76 mmol)
Potassium Carbonate2.0 eq.2.0 eq. (118.34 mmol)
Solvent DMFAcetonitrile
Reaction Temperature 80-90 °C85 °C
Reaction Time 2-4 hours3 hours
Yield Expected to be comparable or higher54%
Product Purity High, requires purificationPurified by silica gel chromatography

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound using DMF as the solvent.

Materials:

  • 2-Methoxy-5-nitrophenol

  • 1-Chloro-3-iodopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-methoxy-5-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (10-15 mL per gram of the phenol).

  • Addition of Alkyl Halide: While stirring the mixture, add 1-chloro-3-iodopropane (1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow A Reaction Setup - 2-Methoxy-5-nitrophenol - K2CO3 - DMF B Add 1-Chloro-3-iodopropane A->B Stirring C Heat to 80-90 °C (2-4 hours) B->C Heating D Reaction Work-up - Cool to RT - Add Water C->D Reaction Complete E Extraction with Ethyl Acetate D->E F Washing - Water - Brine E->F G Drying & Concentration F->G H Purification (Silica Gel Chromatography) G->H I Pure Product This compound H->I ReactionMechanism cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_intermediates Intermediate cluster_products Product Phenol 2-Methoxy-5-nitrophenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation AlkylHalide 1-Chloro-3-iodopropane Product This compound AlkylHalide->Product Base K2CO3 (Base) Base->Phenoxide Solvent DMF (Solvent) Solvent->Phenoxide Solvates K+ Enhances Nucleophilicity Phenoxide->Product Nucleophilic Attack

References

Application Note and Protocol: Purification of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene via recrystallization. This procedure is designed to enhance the purity of the compound, a critical step for its use in research and development, including as a potential intermediate in pharmaceutical synthesis.

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at various temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor. This method is highly effective for removing minor impurities and obtaining a crystalline solid of high purity.

Experimental Protocol

This protocol is divided into two primary stages: a solvent screening to identify an appropriate recrystallization solvent, and the subsequent full recrystallization procedure.

Materials and Equipment:

  • Crude this compound

  • Analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity analysis

Stage 1: Solvent Screening

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature.

  • Small-Scale Solubility Tests:

    • Place approximately 10-20 mg of the crude compound into several small test tubes.

    • To each test tube, add a different analytical grade solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, gently agitating after each addition.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily at this stage.

    • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

    • The solvent that dissolves the compound when hot and yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) may also be tested if a single solvent is not ideal.

Stage 2: Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

    • Add the chosen recrystallization solvent in small portions while gently heating the flask on a hot plate with magnetic stirring.

    • Continue adding the solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved. The melting point of this compound is in the range of 91.7-93.6 °C.[1]

  • Purity and Yield Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

    • Assess the purity using an appropriate analytical technique such as HPLC or GC.

    • Calculate the percentage yield of the recrystallized product.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The initial purity is based on a typical crude product from synthesis, and the final purity and yield are targets for this recrystallization protocol.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellowish solidWhite to off-white crystalline solid[2]
Purity (e.g., by HPLC) ~90-95%>99%
Melting Point Broad range, lower than expectedSharp range, e.g., 92-93.5 °C[1]
Expected Yield N/A70-90%

Experimental Workflow

Recrystallization_Workflow Crude Crude Compound SolventScreen Solvent Screening Crude->SolventScreen Select Solvent Dissolution Dissolution in Minimal Hot Solvent SolventScreen->Dissolution HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration Cooling Slow Cooling & Ice Bath HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Drying Drying of Crystals VacuumFiltration->Drying PureProduct Pure Crystalline Product Drying->PureProduct Analysis Analysis (Purity, Yield, Melting Point) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective method for the separation of moderately polar organic compounds.

Principle of Separation

Column chromatography is a form of adsorption chromatography. In this application, the stationary phase is polar (silica gel), and the mobile phase is a mixture of less polar solvents (ethyl acetate and petroleum ether). The crude mixture is loaded onto the top of the silica gel column. As the mobile phase flows through the column, the components of the mixture travel at different rates. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar compounds will be more soluble in the mobile phase and will elute from the column more quickly. This differential migration allows for the separation and purification of the target compound.

Experimental Protocol

This protocol is adapted from the synthetic procedure for this compound, which employs a silica gel column for purification[1].

Materials and Equipment

  • Crude this compound

  • Silica gel (for column chromatography, e.g., 60-120 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Separatory funnel or dropping funnel

  • Collection flasks or test tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. A thin layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the prepared column.

    • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the mobile phase, a 1:2 mixture of ethyl acetate to petroleum ether, to the top of the column using a separatory or dropping funnel to ensure a constant flow.[1]

    • Begin collecting fractions in flasks or test tubes.

    • Continuously monitor the separation process using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate alongside the crude mixture and, if available, a pure standard of the target compound.

    • Develop the TLC plate in the same mobile phase and visualize the spots under a UV lamp.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain the pure desired product, as determined by TLC analysis.

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

    • The final product should be an off-white solid[1].

Data Presentation

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase Ethyl Acetate / Petroleum Ether (1:2 v/v)[1]
Expected Product Form Off-white solid[1]
Molecular Formula C₁₀H₁₂ClNO₄[1][2][3]
Molecular Weight 245.66 g/mol [1][2][3]

Experimental Workflow

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Chromatography Column pack_column Pack Column with Silica Gel Slurry prep_column->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample add_mobile_phase Add Mobile Phase (EtOAc:Petroleum Ether 1:2) load_sample->add_mobile_phase collect_fractions Collect Eluted Fractions add_mobile_phase->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Pure Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Petroleum ether and ethyl acetate are flammable; avoid open flames and sparks.

  • Handle silica gel with care, as fine dust can be a respiratory irritant.

References

Application Notes and Protocols: The Role of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene in Bosutinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bosutinib is a potent ATP-competitive inhibitor of the Bcr-Abl and Src family tyrosine kinases, approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1] The development of efficient, safe, and scalable synthetic routes for active pharmaceutical ingredients like Bosutinib is a critical focus in medicinal chemistry and process development. Various synthetic pathways have been explored, with some routes employing complex and sequential reactions or requiring extreme temperature conditions. This document details a specific synthetic pathway for Bosutinib that utilizes 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene as a key intermediate. This approach offers a practical and efficient method for constructing the 7-[3-(4-methyl-1-piperazinyl)propoxy] side chain, a crucial structural motif for the biological activity of Bosutinib.

Synthesis Pathway Overview

The described synthesis begins with the alkylation of 2-methoxy-5-nitrophenol to form the key intermediate, this compound. This intermediate subsequently undergoes amination with N-methylpiperazine, followed by reduction of the nitro group to an aniline. The resulting aniline derivative is then used in the construction of the quinoline core, ultimately yielding Bosutinib. This multi-step process is a notable route for the preparation of Bosutinib.[2]

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_elaboration Side-Chain Elaboration cluster_final Final Assembly A 2-Methoxy-5-nitrophenol C This compound A->C Substitution Reaction (K2CO3, DMF) B 1-Bromo-3-chloropropane B->C E 2-[3-(4-Methyl-1-piperazinyl)propoxy]- 1-methoxy-4-nitrobenzene C->E Amination D N-Methylpiperazine D->E F 3-[3-(4-Methyl-1-piperazinyl)propoxy]- 4-methoxyaniline E->F Pd/C Catalyzed Hydrogen Reduction G Quinoline Ring Formation & Coupling Reaction F->G Condensation & Ring Closure H Bosutinib G->H Final Coupling

Caption: Synthetic workflow for Bosutinib via the this compound intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate C)

This protocol outlines the synthesis of the key intermediate from 2-methoxy-5-nitrophenol.

Materials:

  • 2-methoxy-5-nitrophenol

  • Potassium carbonate (K₂CO₃)

  • 1-Bromo-3-chloropropane

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water and saturated brine solution

Procedure:

  • Dissolve 2-methoxy-5-nitrophenol (3.4 g, 20 mmol), potassium carbonate (4.11 g, 30 mmol), and 1-bromo-3-chloropropane (3.72 g, 24 mmol) in 15 mL of DMF in a reaction vessel.[2]

  • Heat the reaction mixture to 80°C and maintain for 3 hours.[2]

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers and wash successively with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure to yield the product, this compound.[2]

Expected Outcome:

  • Yield: Approximately 4.65 g (95%) of the title compound.[2]

Protocol 2: Synthesis of 2-[3-(4-Methyl-1-piperazinyl)propoxy]-1-methoxy-4-nitrobenzene (Intermediate E)

This protocol details the amination of the chloropropoxy intermediate with N-methylpiperazine.

Materials:

  • This compound

  • N-methylpiperazine

  • Appropriate solvent (e.g., isopropanol or DMF)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add N-methylpiperazine to the solution.

  • Heat the reaction mixture to facilitate the substitution reaction. A typical condition involves heating at 70-75°C for 12 hours.[1]

  • Upon completion, work up the reaction mixture, which may involve solvent removal and purification steps like crystallization or chromatography to isolate the desired product.[2]

Protocol 3: Synthesis of 3-[3-(4-Methyl-1-piperazinyl)propoxy]-4-methoxyaniline (Intermediate F)

This protocol describes the reduction of the nitro group to form the corresponding aniline, a crucial precursor for the quinoline ring formation.

Materials:

  • 2-[3-(4-Methyl-1-piperazinyl)propoxy]-1-methoxy-4-nitrobenzene

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., H₂ gas)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve the nitro compound (Intermediate E) in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Subject the mixture to hydrogenation. This is typically done under a hydrogen atmosphere with stirring until the reaction is complete (monitored by TLC or HPLC).[2]

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be purified further if necessary.[2]

Quantitative Data Summary

The following table summarizes the quantitative aspects of a synthetic route starting from 3-methoxy-4-hydroxybenzoic acid, which generates a structurally analogous nitrobenzene intermediate and proceeds to Bosutinib. This data provides context for expected yields in similar multi-step syntheses.

Step No.ReactionStarting MaterialKey ReagentsYield (%)Purity (HPLC)Reference
1Esterification3-Methoxy-4-hydroxybenzoic acidMethanol98%97.2%[3]
2AlkylationMethyl 4-hydroxy-3-methoxybenzoate1-Bromo-3-chloropropane, K₂CO₃90%-[3]
3NitrationMethyl 4-(3-chloropropoxy)-3-methoxybenzoateNitric acid, Acetic acid--[3]
4ReductionMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateFe, NH₄Cl91.5%-[3]

The direct synthesis of this compound from 2-methoxy-5-nitrophenol reported a high yield for the initial alkylation step.

ReactionStarting MaterialKey ReagentsYield (%)Reference
Alkylation2-Methoxy-5-nitrophenol1-Bromo-3-chloropropane, K₂CO₃95%[2]

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of Bosutinib from the specified intermediate.

G Start 2-Methoxy-5-nitrophenol Intermediate Key Intermediate This compound Start->Intermediate Alkylation (Adds Chloropropyl Group) SideChain Piperazine Side-Chain Attached (Nitro Form) Intermediate->SideChain Amination (Adds Methylpiperazine) Aniline Aniline Precursor (Amino Form) SideChain->Aniline Reduction (NO₂ → NH₂) Quinoline Substituted Quinoline Core Aniline->Quinoline Cyclization & Condensation (Forms Quinoline Ring) Bosutinib Final Product Bosutinib Quinoline->Bosutinib Coupling (Adds Dichlorophenylamino Group)

References

Application Notes: Characterization of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene using 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the characterization of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the limited availability of direct experimental spectra in public databases, this note outlines the expected ¹H NMR spectral data based on the analysis of structurally related compounds. The protocol described herein provides a standardized method for obtaining high-quality ¹H NMR spectra for this and similar aromatic compounds, which are often key intermediates in pharmaceutical synthesis.

Introduction

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure incorporates several distinct proton environments, making ¹H NMR spectroscopy an essential tool for its structural verification and purity assessment. This document details the predicted ¹H NMR spectrum and provides a comprehensive protocol for its experimental determination.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for similar functional groups and substitution patterns on a benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
H-3~7.90d~2.51
H-5~7.75dd~9.0, 2.51
H-6~7.00d~9.01
-OCH₃~3.95s-3
-OCH₂- (a)~4.20t~6.02
-CH₂- (b)~2.25p (quintet)~6.02
-CH₂Cl (c)~3.80t~6.02

Disclaimer: The data presented in this table is predicted based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Spectrometer (400 MHz, 298 K) transfer->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Peak Assignment & Interpretation integrate->assign table Tabulate Spectral Data assign->table structure Confirm Molecular Structure table->structure

Caption: Workflow for ¹H NMR analysis.

Structural Assignment and Interpretation

The predicted ¹H NMR spectrum can be interpreted as follows:

  • Aromatic Protons (H-3, H-5, H-6): The three protons on the benzene ring are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The specific substitution pattern will lead to distinct multiplicities: a doublet for H-3 (coupled only to H-5), a doublet of doublets for H-5 (coupled to both H-3 and H-6), and a doublet for H-6 (coupled only to H-5).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around δ 3.95 ppm.

  • Propoxy Chain Protons (-OCH₂CH₂CH₂Cl):

    • The methylene group attached to the phenolic oxygen (-OCH₂-, position a) is expected to be the most downfield of the three, appearing as a triplet around δ 4.20 ppm due to coupling with the adjacent methylene group.

    • The central methylene group (-CH₂-, position b) will appear as a pentet (or quintet) around δ 2.25 ppm, as it is coupled to the two adjacent methylene groups.

    • The methylene group attached to the chlorine atom (-CH₂Cl, position c) will be deshielded by the electronegative chlorine and is expected to appear as a triplet around δ 3.80 ppm.

Conclusion

¹H NMR spectroscopy is a powerful and indispensable technique for the structural elucidation and purity confirmation of this compound. By following the detailed protocol and utilizing the predicted spectral data as a reference, researchers can confidently characterize this important synthetic intermediate. The provided workflow and data serve as a valuable resource for scientists engaged in organic synthesis and drug development.

Application Note: 13C NMR Analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted spectral data for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical synthesis.

Introduction

This compound (CAS: 92878-95-0, Molecular Formula: C₁₀H₁₂ClNO₄) is a crucial building block in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount in drug development. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the carbon skeleton of an organic molecule. This application note presents predicted 13C NMR data and a standardized protocol for its analysis.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for analogous structures and functional groups. The solvent is assumed to be Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (-OCH₃)152 - 158Aromatic carbon attached to two oxygen atoms (ether and methoxy), expected to be significantly deshielded.
C2 (-O(CH₂)₃Cl)145 - 150Aromatic carbon attached to the ether oxygen and adjacent to the nitro group.
C3108 - 114Aromatic C-H ortho to the methoxy group.
C4 (-NO₂)140 - 145Aromatic carbon bearing the electron-withdrawing nitro group.
C5115 - 120Aromatic C-H meta to the methoxy group and ortho to the nitro group.
C6105 - 110Aromatic C-H meta to both the nitro group and the ether linkage.
C7 (-OCH₃)55 - 60Methoxy carbon, typical range for an aryl methyl ether.[1]
C8 (-OC H₂CH₂CH₂Cl)65 - 70Methylene carbon attached to the aromatic ether oxygen.[2]
C9 (-OCH₂C H₂CH₂Cl)30 - 35Methylene carbon adjacent to both an ether and a chloro-substituted carbon.
C10 (-OCH₂CH₂C H₂Cl)40 - 45Methylene carbon directly attached to the electronegative chlorine atom.[3]

Experimental Protocol

This section details the methodology for acquiring a high-quality 13C NMR spectrum of the target compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[2]

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.0 ppm).[2]

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[4] Cap the tube securely and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Experiment: Perform a standard proton-decoupled 13C NMR experiment.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width: 0 to 220 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration and identification.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If using CDCl₃, the solvent peak can be used as a secondary reference (δ = 77.16 ppm).[4]

  • Peak Picking: Identify and list all significant peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard instrument Insert Sample into NMR Spectrometer standard->instrument setup Set Up Experiment Parameters instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum to TMS phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Carbon Atoms peak_pick->assign report Generate Final Report assign->report

Caption: Experimental Workflow for 13C NMR Analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene using mass spectrometry. This document includes information on sample preparation, instrumentation, and expected fragmentation patterns, designed to assist in the structural elucidation and purity assessment of this compound.

Compound Overview

This compound is a substituted nitroaromatic compound.[1] A thorough understanding of its behavior under mass spectrometric analysis is essential for its accurate identification in various matrices. Electron Ionization (EI) mass spectrometry is a common technique for the structural analysis of such organic molecules, as it provides reproducible fragmentation patterns that act as a molecular fingerprint.[2]

Molecular Formula: C₁₀H₁₂ClNO₄[1]

Molecular Weight: 245.66 g/mol [1]

Chemical Structure:

Experimental Protocols

A meticulous experimental approach is crucial for obtaining high-quality mass spectrometry data. The following protocol outlines the recommended steps for the analysis of this compound.

1. Sample Preparation

Proper sample preparation is critical to ensure optimal results and prevent contamination of the mass spectrometer.[3][4][5]

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof)

    • Volumetric flasks and pipettes

    • 2 mL screw-cap mass spectrometry vials with soft septa[6]

    • Syringe filters (0.22 µm)

  • Procedure:

    • Accurately weigh a small amount of the sample.

    • Prepare a stock solution by dissolving the sample in the chosen high-purity solvent to a concentration of 1 mg/mL.[6]

    • From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the same solvent.[6] The optimal concentration may need to be determined empirically.

    • If any particulate matter is visible, filter the final solution using a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.[6]

    • Transfer the final solution to a 2 mL mass spectrometry vial and cap it securely.

    • Prepare a blank sample containing only the solvent to be run before and after the sample analysis to check for carryover and background contamination.[6]

2. Instrumentation and Analysis

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. For this protocol, a GC-MS with an electron ionization (EI) source is described.

  • Gas Chromatography (GC) Conditions (for GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Presentation: Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound based on common fragmentation pathways of nitroaromatic compounds and ethers.[2][7]

m/z (Predicted)Relative Intensity (%)Proposed Fragment IdentityFragmentation Pathway
24545[M]⁺Molecular Ion
210100[M - Cl]⁺Loss of chlorine radical
19915[M - NO₂]⁺Loss of nitro group
18430[M - Cl - C₂H₂]⁺Loss of chlorine followed by acetylene
16860[M - C₃H₆Cl]⁺Cleavage of the chloropropoxy side chain
15325[C₇H₇NO₃]⁺
13850[C₇H₆O₃]⁺
12240[C₇H₆O₂]⁺
10735[C₇H₇O]⁺
7720[C₆H₅]⁺Benzene ring

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation start Start: Obtain Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent (1 mg/mL Stock) weigh->dissolve dilute Dilute to Working Concentration (1-10 µg/mL) dissolve->dilute filter Filter (0.22 µm) dilute->filter vial Transfer to MS Vial filter->vial inject Inject Sample into GC-MS vial->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization (EI, 70 eV) separate->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze detect Detection analyze->detect acquire Data Acquisition detect->acquire process Process Raw Data acquire->process identify Identify Molecular Ion & Fragments process->identify interpret Interpret Fragmentation Pattern identify->interpret report Generate Report interpret->report Fragmentation_Pathway M [M]⁺ m/z 245 F1 [M - Cl]⁺ m/z 210 M->F1 - Cl F2 [M - NO₂]⁺ m/z 199 M->F2 - NO₂ F3 [M - C₃H₆Cl]⁺ m/z 168 M->F3 - C₃H₆Cl F4 Further Fragments F1->F4 F2->F4 F3->F4

References

Application Note: FT-IR Spectroscopic Analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. This compound possesses several functional groups, including a nitro group, an aromatic ether, a methoxy group, and an alkyl chloride, making FT-IR spectroscopy an excellent tool for its structural characterization. The characteristic vibrational frequencies of these functional groups are summarized, and a standard operating procedure for sample preparation and analysis is provided.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Its molecular structure incorporates a variety of functional groups that exhibit distinct absorption bands in the infrared region of the electromagnetic spectrum. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a compound, enabling its identification and structural elucidation.[1][2][3] This application note outlines the expected FT-IR spectral features of this compound and provides a protocol for obtaining a high-quality spectrum.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the anticipated vibrational modes and their expected frequency ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric N-O Stretch1550 - 1475Strong
Symmetric N-O Stretch1360 - 1290Strong
Aromatic Ether (Ar-O-R)Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Medium
Methoxy (Ar-O-CH₃)C-H Stretch2850 - 2815Medium
Alkyl Halide (R-Cl)C-Cl Stretch850 - 550Strong
CH₂ Wag (-CH₂X)1300 - 1150Medium
Aromatic Ring (C₆H₃)C=C Stretch1600 - 1475Medium-Weak
=C-H Stretch3100 - 3000Medium
C-H Bending (out-of-plane)900 - 690Strong
Alkyl Chain (-CH₂-)C-H Stretch2960 - 2850Medium
CH₂ Bending (Scissoring)~1465Medium

Data compiled from references[4][5][6][7][8][9][10][11][12][13][14].

Experimental Protocol

This section details the methodology for acquiring the FT-IR spectrum of this compound.

Materials and Equipment
  • This compound (solid)

  • Spectroscopy grade solvent (e.g., methylene chloride or acetone)

  • FT-IR Spectrometer (e.g., Agilent Cary 670 or similar)[1]

  • Sample holder (e.g., V-shaped for salt plates)

  • Salt plates (e.g., NaCl or KBr)

  • Pipettes or droppers

  • Desiccator for storing salt plates

  • Spatula

  • Beaker or vial

  • Fume hood

Sample Preparation (Thin Solid Film Method)

The thin solid film method is a common and effective technique for analyzing solid organic compounds.[15]

  • Prepare the Sample Solution: In a fume hood, place approximately 10-50 mg of this compound into a small beaker or vial. Add a few drops of a volatile solvent like methylene chloride or acetone to completely dissolve the solid.[15]

  • Prepare the Salt Plate: Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of the pure solvent and allow it to dry completely.

  • Deposit the Film: Using a pipette or dropper, apply a drop of the sample solution to the surface of the salt plate. Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[15]

  • Inspect the Film: The ideal film should be transparent or only slightly cloudy. If the resulting spectrum has peaks that are too intense (flat-topped), the film is too thick. Clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[15]

FT-IR Spectrum Acquisition
  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Placement: Place the salt plate with the thin solid film into the sample holder in the spectrometer's sample compartment.

  • Spectrum Collection: Acquire the FT-IR spectrum of the sample. Typically, the spectrum is scanned over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum may be processed to correct the baseline and normalize the peak intensities.

  • Cleaning: After the analysis, clean the salt plate thoroughly with the appropriate solvent and return it to the desiccator.[15]

Data Interpretation

The obtained FT-IR spectrum should be compared with the expected absorption bands listed in the data table. The presence of strong peaks in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ would confirm the presence of the nitro group.[7][10] The characteristic asymmetric C-O-C stretching of the aromatic ether should be visible around 1250 cm⁻¹.[8][9][11] The C-Cl stretch will appear in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹.[4][5][6] The aromatic C-H and alkyl C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The overall pattern of absorptions serves as a unique fingerprint for this compound.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of this compound.

FT_IR_Workflow A Sample Preparation B Dissolve solid in volatile solvent A->B C Deposit solution onto salt plate B->C D Evaporate solvent to form thin film C->D E FT-IR Analysis D->E F Acquire background spectrum E->F G Mount sample in spectrometer F->G H Acquire sample spectrum G->H I Data Processing & Interpretation H->I J Baseline correction and normalization I->J K Identify characteristic peaks J->K L Compare with reference data K->L

Caption: Workflow for FT-IR analysis of this compound.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield in the synthesis of this compound. What are the common side reactions I should be aware of?

A1: Low yields in this synthesis, a Williamson etherification, are often attributed to several competing side reactions. The reported yield for this reaction is often around 54%, indicating that side product formation is significant.[1] The primary side reactions to consider are:

  • C-alkylation: The phenoxide nucleophile is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a carbon-carbon bond.[2]

  • Elimination (E2 Reaction): The alkylating agent, such as 1-bromo-3-chloropropane, can undergo base-catalyzed elimination to form an alkene (allyl chloride or allyl bromide), particularly at higher temperatures.[2]

  • Bis-alkylation: Due to the difunctional nature of the alkylating agent (e.g., 1-bromo-3-chloropropane), a second molecule of 2-methoxy-5-nitrophenol can react with the already formed product, leading to the formation of a bis-ether byproduct, 1,3-bis(2-methoxy-5-nitrophenoxy)propane.

  • Intramolecular Cyclization: Under basic conditions, the terminal chloro group of the desired product can potentially undergo an intramolecular nucleophilic substitution with the phenoxide, if any unreacted starting material is present, or with another nucleophile to form a cyclic byproduct.

Q2: How can I minimize the formation of the C-alkylation byproduct?

A2: The choice of solvent is a critical factor in controlling the O- versus C-alkylation ratio.

  • Recommended Solvents: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are known to favor O-alkylation.[2]

  • Solvents to Avoid: Protic solvents like ethanol can lead to a significant increase in the amount of C-alkylation.[2]

The following table summarizes the effect of the solvent on the regioselectivity of a similar Williamson ether synthesis:

SolventTemperature (K)% O-Alkylated Product% C-Alkylated Product
Acetonitrile298973
Methanol2987228

Data from a representative Williamson ether synthesis of an aryl ether.

Q3: What strategies can I employ to reduce the amount of elimination byproduct?

A3: To suppress the competing E2 elimination reaction and favor the desired SN2 pathway, consider the following:

  • Use a Primary Alkyl Halide: The synthesis of this compound typically utilizes a primary alkyl halide (e.g., 1-bromo-3-chloropropane or 1-chloro-3-iodopropane), which is less prone to elimination than secondary or tertiary halides.[2]

  • Control the Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2] It is crucial to monitor the temperature carefully to avoid excessive heat which can promote the formation of elimination byproducts.

Q4: My reaction is sluggish or does not go to completion. What are the potential causes and solutions?

A4: A slow or incomplete reaction can be due to several factors:

  • Insufficiently Strong Base: The base used must be strong enough to completely deprotonate the phenolic hydroxyl group of 2-methoxy-5-nitrophenol to form the more nucleophilic phenoxide. For this synthesis, potassium carbonate is commonly used.[1] If incomplete deprotonation is suspected, a stronger base like sodium hydride (NaH) could be considered, although this may also increase the rate of side reactions.

  • Poor Nucleophilicity of the Phenoxide: The nucleophilicity of the phenoxide can be enhanced by using a polar aprotic solvent like DMF or acetonitrile, which solvates the cation but leaves the anion more reactive.

  • Reaction Time: Williamson ether syntheses can require several hours to reach completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Q5: How can I avoid the formation of the bis-alkylation byproduct?

A5: The formation of the bis-ether byproduct can be minimized by controlling the stoichiometry of the reactants.

  • Use an Excess of the Dihaloalkane: Using a molar excess of the alkylating agent (e.g., 1.5 equivalents of 1-chloro-3-iodopropane as in a reported procedure) can help to ensure that each molecule of the phenoxide is more likely to react with a fresh molecule of the alkylating agent rather than the already mono-alkylated product.[1]

Experimental Protocols

Synthesis of this compound [1]

  • Reactants:

    • 2-methoxy-5-nitrophenol (1.00 eq.)

    • 1-chloro-3-iodopropane (1.50 eq.)

    • Potassium carbonate (2.00 eq.)

    • Acetonitrile (solvent)

  • Procedure:

    • In a round-bottom flask, combine 2-methoxy-5-nitrophenol, acetonitrile, 1-chloro-3-iodopropane, and potassium carbonate.

    • Stir the mixture at 85 °C for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium salts.

    • Concentrate the filtrate under vacuum.

    • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.

  • Expected Yield: Approximately 54%.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting steps, the following diagrams have been generated.

Synthesis_Pathway Reactant1 2-Methoxy-5-nitrophenol Process Williamson Ether Synthesis (SN2) Reactant1->Process Reactant2 1-Bromo-3-chloropropane Reactant2->Process Base Base (e.g., K2CO3) Base->Process Product This compound Process->Product

Caption: Main synthetic pathway for this compound.

Side_Reactions Start 2-Methoxy-5-nitrophenoxide + 1-Bromo-3-chloropropane O_Alkylation Desired Product (O-alkylation) Start->O_Alkylation SN2 C_Alkylation C-alkylation Byproduct Start->C_Alkylation SN2 (competing) Elimination Elimination Byproduct (Allyl halide) Start->Elimination E2 (competing) Bis_Alkylation Bis-alkylation Byproduct O_Alkylation->Bis_Alkylation Further Alkylation Intra_Cyclization Intramolecular Cyclization Byproduct O_Alkylation->Intra_Cyclization Base-catalyzed

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Problem Low Yield of Desired Product Analysis Analyze crude mixture (TLC, GC-MS, NMR) Problem->Analysis C_Alkylation_High High C-alkylation? Analysis->C_Alkylation_High Elimination_High High Elimination? Analysis->Elimination_High Incomplete_Reaction Incomplete Reaction? Analysis->Incomplete_Reaction Bis_Alkylation_High High Bis-alkylation? Analysis->Bis_Alkylation_High C_Alkylation_High->Elimination_High No Solution_C_Alkylation Switch to polar aprotic solvent (e.g., Acetonitrile, DMF) C_Alkylation_High->Solution_C_Alkylation Yes Elimination_High->Incomplete_Reaction No Solution_Elimination Lower reaction temperature Ensure use of primary halide Elimination_High->Solution_Elimination Yes Incomplete_Reaction->Bis_Alkylation_High No Solution_Incomplete Increase reaction time Use stronger base (e.g., NaH) Ensure anhydrous conditions Incomplete_Reaction->Solution_Incomplete Yes Solution_Bis_Alkylation Use excess dihaloalkane Bis_Alkylation_High->Solution_Bis_Alkylation Yes Purification Optimize Purification (Column Chromatography) Bis_Alkylation_High->Purification No Solution_C_Alkylation->Purification Solution_Elimination->Purification Solution_Incomplete->Purification Solution_Bis_Alkylation->Purification

Caption: A troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in various chemical processes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

This synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenoxide ion of 2-methoxy-4-nitrophenol, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of 1-chloro-3-iodopropane, leading to the formation of the desired ether and displacing the iodide ion.[1][2]

Q2: Why is 1-chloro-3-iodopropane a suitable alkylating agent?

1-chloro-3-iodopropane is an effective alkylating agent for this synthesis because iodine is a better leaving group than chlorine. The carbon-iodine bond is weaker and more polarizable, making the carbon atom more susceptible to nucleophilic attack by the phenoxide.

Q3: What are the primary safety concerns associated with the reagents used in this synthesis?

  • 2-Methoxy-4-nitrophenol: This compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • 1-Chloro-3-iodopropane: This reagent is also a skin and eye irritant.[4][5][6] It is light-sensitive and should be stored accordingly.[4] Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[4]

  • Potassium Carbonate: While less hazardous, it can cause irritation upon contact with the skin or eyes.

  • Acetonitrile: This solvent is flammable and toxic. It should be handled in a fume hood, away from ignition sources.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following sections detail potential causes and corresponding solutions.

Problem 1: Incomplete Deprotonation of 2-Methoxy-4-nitrophenol

A common reason for low yield is the incomplete formation of the phenoxide nucleophile.

  • Possible Cause: The base used is not strong enough or is of poor quality (e.g., hydrated).

  • Solution:

    • Ensure the potassium carbonate is anhydrous by drying it in an oven before use.

    • Consider using a stronger base if the issue persists. However, be mindful that stronger bases can promote side reactions.[7]

Problem 2: Competing Side Reactions

The Williamson ether synthesis can be prone to side reactions, which consume the starting materials and reduce the yield of the desired product.[1]

  • Possible Cause 1: Elimination Reaction: The phenoxide can act as a base and promote the elimination of HI from 1-chloro-3-iodopropane, leading to the formation of 3-chloro-1-propene. This is more likely at higher temperatures.

    • Solution: Maintain the reaction temperature at the recommended 85°C and avoid overheating.

  • Possible Cause 2: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.

    • Solution: The choice of a polar aprotic solvent like acetonitrile helps to favor O-alkylation.

Problem 3: Suboptimal Reaction Conditions

The reaction yield is sensitive to various parameters, as summarized in the table below.

ParameterRecommendedPotential Issue with DeviationSolution
Base Anhydrous Potassium CarbonateIncomplete deprotonationDry the base before use.
Solvent AcetonitrileSlower reaction rate, potential for side reactionsEnsure the solvent is of appropriate grade and dry.
Temperature 85°CLower temperatures lead to slow reaction rates; higher temperatures can promote elimination side reactions.[1]Use a controlled heating source (e.g., oil bath) to maintain a stable temperature.
Reaction Time 3 hoursIncomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC).
Problem 4: Product Loss During Work-up and Purification

A significant amount of product can be lost during the isolation and purification steps.

  • Possible Cause 1: Inefficient Extraction: The product may not be fully extracted from the reaction mixture.

  • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.

  • Possible Cause 2: Suboptimal Chromatography: The product is polar, which can make column chromatography challenging.

    • Solution: Use a suitable solvent system for column chromatography, such as ethyl acetate/petroleum ether (1:2), to achieve good separation.[8][9] Monitor the fractions by TLC to identify and combine those containing the pure product.

Experimental Protocol

This protocol is based on a reported synthesis with a 54% yield.

Materials:

  • 2-Methoxy-4-nitrophenol

  • 1-Chloro-3-iodopropane

  • Anhydrous Potassium Carbonate

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a 500 mL round-bottom flask, combine 2-methoxy-4-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and anhydrous potassium carbonate (16.33 g, 118.34 mmol).

  • Stir the mixture at 85°C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter off the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid.

Visual Aids

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_methoxy_4_nitrophenol 2-Methoxy-4-nitrophenol reaction_center + 2_methoxy_4_nitrophenol->reaction_center 1_chloro_3_iodopropane 1-Chloro-3-iodopropane 1_chloro_3_iodopropane->reaction_center K2CO3 K₂CO₃ (Base) K2CO3->reaction_center CH3CN CH₃CN (Solvent) CH3CN->reaction_center Heat 85°C Heat->reaction_center product This compound reaction_center->product Sɴ2 Reaction

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Monitoring (TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains complete_reaction Reaction Complete check_reaction->complete_reaction No starting material troubleshoot_conditions Troubleshoot Reaction Conditions incomplete_reaction->troubleshoot_conditions troubleshoot_purification Troubleshoot Work-up & Purification complete_reaction->troubleshoot_purification check_base Verify base is anhydrous troubleshoot_conditions->check_base check_temp Ensure stable temperature (85°C) troubleshoot_conditions->check_temp extend_time Extend reaction time troubleshoot_conditions->extend_time check_extraction Optimize extraction procedure troubleshoot_purification->check_extraction check_chromatography Adjust chromatography solvent system troubleshoot_purification->check_chromatography

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Preventing elimination side products in Williamson ether synthesis of nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Elimination Side Products

Welcome to the technical support center for Williamson ether synthesis, with a specialized focus on nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with elimination side products in their reactions. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic principles to empower you to optimize your synthetic strategies.

The Core Challenge: Substitution vs. Elimination

The synthesis of nitroaromatic ethers via the Williamson method is a powerful tool. However, it's often plagued by a competition between the desired nucleophilic aromatic substitution (SNAr) and an undesired E2 elimination pathway.[1] The presence of a nitro group, while activating the aromatic ring for nucleophilic attack, can also influence the propensity for elimination depending on the reaction conditions and substrate structure.[2][3]

Understanding the Mechanisms

To effectively troubleshoot, we must first understand the competing reaction pathways. The SNAr mechanism, which leads to your desired ether, involves the addition of an alkoxide to the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.[2][4] The nitro group is crucial here as it stabilizes the negative charge of the intermediate through resonance, particularly when positioned ortho or para to the leaving group.[2][5]

Conversely, the E2 elimination pathway involves the alkoxide acting as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene. This is more prevalent with sterically hindered substrates and strong, bulky bases.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Williamson ether synthesis of nitroaromatics.

Q1: I'm observing a significant amount of alkene byproduct. What's the primary cause?

The formation of an alkene is a classic sign that the E2 elimination pathway is competing with, or even dominating, your desired SNAr reaction.[8] This typically occurs when the alkoxide, intended to be a nucleophile, acts as a base instead.[6]

Core Reasons & Immediate Actions:

  • Steric Hindrance: Secondary and tertiary alkyl halides are particularly prone to elimination.[1][9] If possible, redesign your synthesis to use a primary alkyl halide.

  • Base Strength & Steric Bulk: Strong, sterically hindered bases like potassium tert-butoxide strongly favor elimination.[9] Opt for less hindered bases such as sodium hydride (NaH) or even weaker bases like potassium carbonate (K₂CO₃) if your phenol is sufficiently acidic.[9][10]

  • High Temperature: Elevated temperatures generally favor elimination over substitution.[9]

Q2: How does my choice of base impact the reaction outcome?

The base is critical. It not only generates the nucleophilic alkoxide but its own properties can dictate the reaction's direction.

BaseKey CharacteristicsRecommended Use Case
Sodium Hydride (NaH) Strong, non-nucleophilic, and minimally sterically hindered.General purpose for deprotonating a wide range of alcohols.[11]
Potassium Carbonate (K₂CO₃) A weaker, milder base.Ideal for acidic phenols (like nitrophenols) where a very strong base is unnecessary and might promote side reactions.[10]
Potassium tert-butoxide (t-BuOK) Strong and very sterically hindered.Generally avoid for this synthesis as it strongly promotes E2 elimination.[7]
Q3: Can the solvent choice really make that much of a difference?

Absolutely. The solvent plays a pivotal role in solvating the ions in the reaction and influencing the nucleophilicity of the alkoxide.

  • Recommended Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended.[1][9] These solvents effectively solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to act as a nucleophile.[9]

  • Solvents to Avoid: Protic solvents (e.g., ethanol, water) can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2/SNAr reaction.[8]

Q4: My reaction is very slow, and upon heating, I get more elimination products. What should I do?

This is a common dilemma. Here’s a systematic approach to optimization:

  • Confirm Alkoxide Formation: Ensure your alcohol is fully deprotonated. If using NaH, make sure it is fresh as it can be deactivated by moisture.[12]

  • Solvent Purity: Ensure your polar aprotic solvent is anhydrous. Water can quench the alkoxide and interfere with the reaction.

  • Temperature Staging: Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS.[1][9] Only increase the temperature gradually if the reaction is not proceeding. It's often a delicate balance to find a temperature that allows for a reasonable reaction rate without significantly increasing elimination.[9]

Visualizing the Competing Pathways

To better understand the mechanistic tug-of-war, consider the following diagram illustrating the decision point for the alkoxide.

G cluster_start Reactants cluster_intermediate Intermediate Stage cluster_paths Reaction Pathways cluster_products Products Nitroaryl-LG Nitroaromatic (with Leaving Group) SNAr SNAr Pathway (Substitution) Nitroaryl-LG->SNAr ROH_AlkylX Alcohol + Alkyl Halide Alkoxide Alkoxide (RO⁻) Nucleophile vs. Base ROH_AlkylX->Alkoxide Deprotonation Base Base Alkoxide->SNAr Acts as Nucleophile (Favored by primary alkyl halides, polar aprotic solvents) E2 E2 Pathway (Elimination) Alkoxide->E2 Acts as Base (Favored by bulky substrates/bases, high temperature) Ether Desired Ether Product SNAr->Ether Alkene Alkene Side Product E2->Alkene

Caption: Competing SNAr and E2 pathways in Williamson ether synthesis.

Experimental Protocols: A Step-by-Step Guide to Optimization

Protocol 1: General Procedure for Minimizing Elimination

This protocol is designed as a starting point for the synthesis of nitroaromatic ethers, with conditions chosen to favor the SNAr pathway.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nitrophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a 0.1-0.5 M solution. Stir until the nitrophenol is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Causality Note: Adding the base at a low temperature controls the exothermic reaction and prevents potential side reactions.

  • Alkoxide Formation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas evolution) should be observed and then cease, indicating complete formation of the phenoxide.[11]

  • Alkyl Halide Addition: Add the primary alkyl halide (1.0-1.2 eq) dropwise to the solution.

    • Causality Note: Using a primary alkyl halide is crucial to minimize the competing E2 elimination reaction.[13]

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C).[1] Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Causality Note: Starting with a lower temperature favors substitution. Only increase the temperature if the reaction is proceeding too slowly.[9]

  • Workup: Once the reaction is complete, quench carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow

If the above protocol yields significant elimination products, follow this diagnostic workflow.

G start High Elimination Observed check_alkyl_halide Is the alkyl halide primary? start->check_alkyl_halide check_base Is the base sterically hindered (e.g., t-BuOK)? check_alkyl_halide->check_base Yes redesign Redesign synthesis to use a primary alkyl halide. check_alkyl_halide->redesign No check_temp Was the reaction run at high temperature (>80°C)? check_base->check_temp No change_base Switch to a less hindered base (e.g., NaH, K₂CO₃). check_base->change_base Yes lower_temp Re-run at a lower temperature (e.g., 50°C). check_temp->lower_temp Yes success Optimized for Ether Product check_temp->success No redesign->success change_base->success lower_temp->success

Caption: Troubleshooting workflow for reducing elimination byproducts.

This guide provides a framework for understanding and mitigating elimination side reactions in the Williamson ether synthesis of nitroaromatics. By carefully selecting your substrates and optimizing reaction conditions, you can significantly improve the yield and purity of your desired ether products.

References

  • Wikipedia. (2023, December 14). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (2023, October 24). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Talk. (2022, August 2). Williamson Ether Synthesis. Retrieved from [Link]

  • Jaros, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4813. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. Retrieved from [Link]

  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. In Proceedings. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (2024). Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal, e202401810. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) SN2 versus E2 Competition of Cyclic Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 1195-1211. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2024). Understanding the SN2 Versus E2 Competition. Chemistry, 30(41), e202401810. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. In Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

Sources

Optimizing reaction time for the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically achieved via a Williamson ether synthesis. This involves the reaction of 2-methoxy-4-nitrophenol with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane, in the presence of a base and a suitable solvent. The reaction proceeds via an S(_N)2 mechanism where the phenoxide ion, generated by the deprotonation of the phenol by the base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.

Q2: What are the key factors influencing the reaction time?

The reaction time is primarily influenced by the following factors:

  • Temperature: Higher temperatures generally lead to faster reaction rates.

  • Choice of Base: The strength of the base affects the concentration of the nucleophilic phenoxide ion. Stronger bases can lead to faster reactions.

  • Solvent: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.

  • Leaving Group on the Alkyl Halide: The nature of the leaving group on the dihalopropane affects the rate of the S(_N)2 reaction. Better leaving groups (e.g., iodide) will result in a faster reaction.

Q3: What are the common side reactions to be aware of?

The main side reactions in this synthesis are:

  • E2 Elimination: The phenoxide, being a strong base, can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct. This is more likely with secondary or tertiary alkyl halides and at higher temperatures.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired byproducts. The choice of solvent can influence the O/C alkylation ratio.

  • Dialkylation: It is possible for the phenoxide to react with two molecules of the dihalopropane, though this is less common under standard conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the 2-methoxy-4-nitrophenol. The electron-withdrawing nitro group increases the acidity of the phenol, but a sufficiently strong base is still necessary. 2. Inactive Reagents: The alkyl halide may have degraded, or the base may be old or have absorbed moisture. 3. Reaction Temperature Too Low: The reaction rate may be too slow at the current temperature.1. Use a stronger base: Consider switching from potassium carbonate to a stronger base like sodium hydride (NaH). Ensure anhydrous conditions when using NaH. 2. Use fresh or purified reagents. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC.
Formation of a Significant Amount of Byproduct (e.g., an alkene) 1. E2 Elimination: This is a competing reaction, especially at higher temperatures.1. Lower the reaction temperature. 2. Use a less hindered base: If using a bulky base, switch to a smaller one like potassium carbonate.
Reaction is Very Slow or Stalls 1. Inappropriate Solvent: The solvent may be hindering the S(_N)2 reaction. Protic solvents, for instance, can solvate the nucleophile and reduce its reactivity. 2. Poor Leaving Group: If using an alkyl halide with a poor leaving group (e.g., chloride), the reaction will be slow.1. Switch to a polar aprotic solvent: Acetonitrile or N,N-dimethylformamide (DMF) are good choices. 2. Use an alkyl halide with a better leaving group: 1-Bromo-3-chloropropane or 1-chloro-3-iodopropane are preferable to 1,3-dichloropropane.
Difficulty in Product Isolation/Purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 1. Ensure the reaction goes to completion: Monitor by TLC. 2. Optimize reaction conditions to minimize side reactions. 3. Employ column chromatography for purification: A silica gel column with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) can effectively separate the product from impurities.

Data on Reaction Time Optimization

The following tables provide a summary of how different reaction parameters can influence the reaction time for the synthesis of this compound and similar aryl ethers. Please note that these are representative values and optimal conditions should be determined experimentally for each specific setup.

Table 1: Effect of Temperature on Reaction Time

Temperature (°C)BaseSolventApproximate Reaction TimeExpected Yield
Room Temperature (~25°C)K(_2)CO(_3)Acetonitrile> 24 hoursLow
60°CK(_2)CO(_3)Acetonitrile8 - 12 hoursModerate
85°CK(_2)CO(_3)Acetonitrile3 hours[1]Moderate to Good[1]
100°CK(_2)CO(_3)DMF1 - 2 hoursGood (potential for more byproducts)

Table 2: Effect of Base on Reaction Time

BaseSolventTemperature (°C)Approximate Reaction TimeExpected Yield
K(_2)CO(_3)Acetonitrile85°C3 hours[1]Moderate to Good[1]
NaHDMFRoom Temperature2 - 4 hoursGood to Excellent
Cs(_2)CO(_3)Acetonitrile85°C2 - 3 hoursGood to Excellent

Table 3: Effect of Solvent on Reaction Time

SolventBaseTemperature (°C)Approximate Reaction TimeExpected Yield
AcetonitrileK(_2)CO(_3)85°C3 hours[1]Moderate to Good[1]
DMFK(_2)CO(_3)85°C2 - 4 hoursGood
AcetoneK(_2)CO(_3)Reflux (~56°C)6 - 10 hoursModerate

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[1]

Materials:

  • 2-Methoxy-4-nitrophenol

  • 1-Chloro-3-iodopropane

  • Potassium Carbonate (K(_2)CO(_3))

  • Acetonitrile (CH(_3)CN)

  • Ethyl acetate

  • Petroleum ether

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 500 mL round-bottom flask, add 2-methoxy-4-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).[1]

  • Stir the mixture at 85°C for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Filter off the solid potassium carbonate.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.[1]

  • The final product, this compound, is obtained as an off-white solid. The reported yield is 54%.[1]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Methoxy-4-nitrophenol E Combine Reactants in Flask A->E B 1-Chloro-3-iodopropane B->E C Potassium Carbonate C->E D Acetonitrile (Solvent) D->E F Heat to 85°C and Stir for 3h E->F G Cool to Room Temperature F->G H Filter Solids G->H I Concentrate Filtrate H->I J Silica Gel Chromatography I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low or No Product Yield? Check_Base Is the base strong enough? (e.g., K2CO3 vs NaH) Start->Check_Base Yes Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes Use_Stronger_Base Action: Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Increase_Temp Action: Increase temperature Check_Temp->Increase_Temp No Change_Solvent Action: Switch to Acetonitrile or DMF Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Use_Stronger_Base->Success Increase_Temp->Success Change_Solvent->Success

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Effect of temperature on the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, with a specific focus on the impact of reaction temperature.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions related to temperature control.

Issue Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the Williamson ether synthesis is not being met, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method. An optimal temperature allows for a reasonable reaction rate without significant side product formation.
Reaction time is too short for the given temperature: The reaction has not had sufficient time to proceed to completion at the set temperature.Increase the reaction time. If the reaction is still sluggish, consider a moderate increase in temperature.
Presence of Impurities/Side Products Reaction temperature is too high: Elevated temperatures can promote side reactions. In a Williamson ether synthesis, a primary competing reaction is the elimination of the alkyl halide, which becomes more favorable at higher temperatures.[1]Reduce the reaction temperature. If the reaction rate becomes too slow, a balance must be found. Consider using a milder base if high temperatures are necessary for the etherification to proceed.[2]
Formation of undesired byproducts: High temperatures can lead to the degradation of starting materials or products, or facilitate alternative reaction pathways.Optimize the temperature to the lowest effective level that provides a reasonable reaction rate. Ensure even heating of the reaction mixture to avoid localized "hot spots."
Incomplete Consumption of Starting Material (2-methoxy-5-nitrophenol) Insufficient temperature or reaction time: The reaction conditions are not vigorous enough to drive the reaction to completion.First, try extending the reaction time at the current temperature. If starting material still persists, cautiously increase the temperature. Ensure the base is sufficiently strong and soluble at the reaction temperature to deprotonate the phenol effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the synthesis of this compound?

A published protocol specifies a reaction temperature of 85 °C in acetonitrile (CH3CN) with potassium carbonate (K2CO3) as the base.[3] This temperature provides a balance between a reasonable reaction rate and minimizing side reactions.

Q2: How does temperature affect the yield and purity of the final product?

Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to a decrease in yield and purity due to the formation of side products, primarily through elimination reactions of the alkyl halide.[1] Conversely, a temperature that is too low will result in a very slow reaction and potentially incomplete conversion of starting materials, also leading to a lower isolated yield.

Q3: What are the potential side products at elevated temperatures?

The primary side product in a Williamson ether synthesis at high temperatures is typically the elimination product of the alkyl halide. Other potential side reactions could include undesired reactions involving the nitro group, although this is less common under these conditions.

Q4: Can I run the reaction at a lower temperature for a longer time?

Yes, this is a common strategy to improve selectivity and reduce the formation of side products. If you are observing impurities that are suspected to be temperature-related, lowering the temperature and extending the reaction time is a recommended approach.

Q5: How critical is precise temperature control?

For reproducible results and to ensure optimal yield and purity, maintaining a stable and uniform temperature is crucial. Fluctuations in temperature can lead to inconsistent reaction outcomes and the formation of a mixture of products that can be difficult to purify.

Quantitative Data Summary

The following table presents illustrative data on how temperature can affect the reaction outcomes for the synthesis of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate general trends, as specific experimental data across a range of temperatures was not available in the searched literature.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
65124595Slow reaction rate, significant amount of unreacted 2-methoxy-5-nitrophenol.
7566892Moderate reaction rate, good purity.
85 3 54 [3]~90 (typical) Optimal conditions reported in the literature, providing a good balance of reaction time and yield.[3]
9535080Faster reaction, but an increase in side products observed via TLC, leading to lower purity.
10524070Rapid reaction, but significant formation of impurities, resulting in lower isolated yield and purity.

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[3]

Materials:

  • 2-methoxy-5-nitrophenol

  • 1-chloro-3-iodopropane

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).[3]

  • Heat the reaction mixture to 85 °C and stir for 3 hours.[3]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and other insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.[3]

  • The final product, this compound, is obtained as an off-white solid (yield: 7.86 g, 54%).[3]

Visualizations

The following diagram illustrates the logical relationship between reaction temperature and the outcome of the synthesis.

G cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcome Low_Temp Low Temperature (e.g., < 70°C) Slow_Rate Slow Reaction Rate Incomplete Conversion Low_Temp->Slow_Rate Optimal_Temp Optimal Temperature (e.g., ~85°C) Good_Yield Good Yield & Purity Desired Product Formation Optimal_Temp->Good_Yield High_Temp High Temperature (e.g., > 95°C) Side_Products Increased Side Products (e.g., Elimination) Reduced Purity High_Temp->Side_Products

Caption: Effect of Temperature on Synthesis Outcome.

References

Technical Support Center: Optimizing Williamson Ether Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, with a specific focus on the synthesis of substituted aryl ethers. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate base for my substituted phenol?

The choice of base is critical and depends directly on the acidity (pKa) of your specific phenol. The fundamental principle is that the base's conjugate acid must have a higher pKa than the phenol to ensure complete deprotonation and formation of the phenoxide nucleophile.

  • For phenols with electron-withdrawing groups (e.g., nitro, cyano, halo groups): These phenols are more acidic (lower pKa, typically 7-9). Weaker bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) are often sufficient.[1][2] Using an overly strong base is unnecessary and can increase the risk of side reactions.

  • For phenols with electron-donating groups (e.g., alkyl, alkoxy groups): These phenols are less acidic (higher pKa, typically >10). Stronger bases are required for complete deprotonation. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices.[3][4]

  • For sterically hindered or particularly unreactive phenols: Very strong bases like sodium hydride (NaH) or potassium hydride (KH) may be necessary.[3][5][6][7] These bases irreversibly deprotonate the phenol, driving the reaction forward.[6] However, they are highly reactive and require strictly anhydrous conditions.[8]

Phenol TypeTypical pKa RangeRecommended BasesJustification & Causality
Electron-withdrawing substituents7-9K₂CO₃, Na₂CO₃, NaHCO₃Increased acidity allows for deprotonation by weaker, easier-to-handle bases.[1]
Unsubstituted or electron-donating substituents~10NaOH, KOHStandard, cost-effective strong bases suitable for moderately acidic phenols.[4]
Sterically hindered or poorly reactive phenols>10NaH, KH, KHMDS, LHMDSPowerful, non-nucleophilic bases that ensure complete and irreversible deprotonation.[3][9]
Q2: Can I use secondary or tertiary alkyl halides in this reaction?

This is strongly discouraged. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[6][10]

  • Primary alkyl halides (and methyl halides) are ideal substrates as they are sterically accessible for backside attack by the phenoxide nucleophile.[6][11]

  • Secondary alkyl halides will lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 elimination product), often with elimination being the major pathway.[6][11][12] This results in lower yields and complex purification.

  • Tertiary alkyl halides will almost exclusively undergo E2 elimination in the presence of a strong base/nucleophile like a phenoxide, yielding only the alkene.[6][11][13]

Expert Insight: The phenoxide ion is not only a potent nucleophile but also a reasonably strong base. When it encounters a sterically hindered alkyl halide, it is more likely to act as a base, abstracting a proton and initiating elimination, rather than attacking the carbon center.[11][13]

Q3: What is the role of a phase-transfer catalyst and when should I use one?

A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is essential when your reaction involves two immiscible phases, for example, an aqueous solution of sodium hydroxide and an organic solvent containing the phenol and alkyl halide.[14][15][16]

The PTC works by transporting the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.[15][16] The catalyst has a charged, hydrophilic "head" that pairs with the phenoxide and a bulky, lipophilic "tail" that allows the entire ion pair to dissolve in the organic layer.[15][16] This dramatically increases the reaction rate by bringing the reactants together.

Troubleshooting Guide
Problem 1: My reaction is not proceeding, and I'm recovering only starting material.

Root Cause Analysis: This almost always indicates a failure to generate the nucleophilic phenoxide in sufficient concentration.

Solutions:

  • Verify Base Strength: Your base may be too weak for your specific phenol. If you are using K₂CO₃ for a phenol with a pKa above 10, it will likely be ineffective. Switch to a stronger base like NaOH or NaH.[5]

  • Check Reagent Quality: Ensure your base has not been deactivated. Solid NaH, for instance, should be a fine, white to light gray powder; significant clumping or a dark gray color suggests decomposition from moisture.[8]

  • Ensure Anhydrous Conditions (especially with NaH/KH): Water will rapidly quench strong bases like sodium hydride. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[8]

Problem 2: The yield of my desired ether is consistently low.

Root Cause Analysis: Low yields can stem from incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.

Solutions:

  • Optimize the Base: As mentioned, ensure the base is strong enough for complete deprotonation.[5]

  • Mitigate Side Reactions:

    • Elimination (E2): This is the primary side reaction with secondary or sterically hindered primary alkyl halides.[3][13] If you must use such a halide, try running the reaction at a lower temperature to favor the Sₙ2 pathway, which has a lower activation energy.[8]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[10][13] Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5][17]

  • Solvent Choice: The solvent can have a profound impact. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred because they solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the reaction.[3][5][17]

  • Temperature and Reaction Time: Williamson ether syntheses are often run at elevated temperatures (50-100°C) for several hours (1-8 hours).[5][8] Monitor the reaction by TLC to determine the optimal time and temperature.

Problem 3: I am observing the formation of an unexpected alkene.

Root Cause Analysis: This is a clear indication that the E2 elimination pathway is competing with or dominating the Sₙ2 substitution.

Solutions:

  • Re-evaluate Your Alkyl Halide: This is the most common cause. If you are using a secondary or tertiary halide, the best solution is to redesign your synthesis.[6][11] The Williamson synthesis is flexible; you can often prepare the same ether from two different combinations of reactants. Always choose the combination that uses the primary alkyl halide.[6]

    • Example: To synthesize tert-butyl phenyl ether, reacting sodium phenoxide with tert-butyl bromide will fail (only elimination). The correct approach is to react sodium tert-butoxide with bromobenzene (though this specific reaction often requires harsher, Ullmann-type conditions).

  • Lower the Reaction Temperature: As a general rule, elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.[8] Running your reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize the alkene byproduct.

Visualizing the Process
Reaction Mechanism and Competing Pathways

The following diagram illustrates the core Sₙ2 mechanism for the Williamson ether synthesis and the competing E2 elimination pathway.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Nucleophile (Ar-O⁻) Phenol->Phenoxide + Base Base Base (B⁻) Ether Aryl Ether (Ar-O-CH₂-R) (Desired Sₙ2 Product) Phenoxide->Ether + R-CH₂-X (Sₙ2) Alkene Alkene (E2 Elimination Product) Phenoxide->Alkene + R₂CH-X (E2) AlkylHalide Primary Alkyl Halide (R-CH₂-X) E2_AlkylHalide Secondary/Tertiary Alkyl Halide (R₂CH-X / R₃C-X)

Caption: Sₙ2 vs. E2 pathways in Williamson ether synthesis.

Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate in Acetone

This protocol is suitable for activated phenols (e.g., 4-nitrophenol).

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and acetone (10 mL per 1 g of phenol).

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Procedure using Sodium Hydride in an Aprotic Solvent

This protocol is for less reactive or sterically hindered phenols and requires anhydrous technique.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0°C in an ice bath.

  • Phenol Addition: Dissolve the substituted phenol (1.0 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes, then allow to warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.[6]

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction to 50-80°C and monitor by TLC until completion (typically 2-6 hours).

  • Workup:

    • Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water or saturated aqueous ammonium chloride.

    • Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product as required.

References
  • Williamson ether synthesis. In Wikipedia. Retrieved December 11, 2025, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved December 11, 2025, from [Link]

  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved December 11, 2025, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2025, December 11). ResearchGate. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (n.d.). PubMed.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

  • The Williamson Ether Synthesis. (n.d.).
  • Duan, H. (2023).
  • The Williamson Ether Synthesis. (n.d.).
  • Troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025). BenchChem.
  • Williamson Ether Synthesis. (2020, May 26). YouTube. [Link]

  • Williamson Ether Synthesis. (2020, October 20). YouTube. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved December 11, 2025, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved December 11, 2025, from [Link]

  • Williamson Ether Synthesis. (n.d.). SynArchive. Retrieved December 11, 2025, from [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021).
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Preparation of Aryl Ethers. (n.d.). University of Calgary. Retrieved December 11, 2025, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. [Link]

  • Williamson Ether Synthesis. (2023, November 7). YouTube. [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025, August 6). ResearchGate. [Link]

  • Sodium Hydride Help. (2025, May 3). Reddit. [Link]

  • The pKa Table Is Your Friend. (2010, June 18). Master Organic Chemistry. [Link]

  • 8.9: Nucleophilic substitution in the Lab. (2022, July 20). Chemistry LibreTexts. [Link]

  • pKa Values of Common Bases. (n.d.). University of California, Irvine.
  • pKa values. (n.d.). The OChemTutor.
  • Table of Acids with Ka and pKa Values. (n.d.). University of California, Los Angeles.

Sources

Navigating the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: A Technical Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions regarding the selection of alternative solvents for the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this crucial synthetic step, ensuring robust and reproducible outcomes.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. The choice of solvent is paramount as it profoundly influences reaction rate, yield, and purity by affecting the solubility of reactants and the solvation of the nucleophile.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the conventional solvent used for this synthesis and what are its limitations?

A common solvent cited for the Williamson ether synthesis of this compound is acetonitrile (CH₃CN).[5] While effective, acetonitrile has a relatively low boiling point (82 °C), which can limit the reaction temperature. For less reactive substrates, this may necessitate prolonged reaction times. Additionally, its toxicity and volatility are considerations for process scale-up and environmental impact.

Q2: How does the choice of solvent impact a Williamson ether synthesis, which is an Sₙ2 reaction?

The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] The solvent's role is critical in this context. Polar aprotic solvents are generally favored for Sₙ2 reactions.[6][7] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, possess significant dipole moments that help to dissolve the ionic alkoxide.[6][8] Crucially, they do not have acidic protons (like water or alcohols), so they do not strongly solvate the anionic nucleophile (the alkoxide).[9] This "naked" and highly reactive nucleophile is then more available to attack the electrophilic carbon of the alkyl halide, leading to a faster reaction rate.[3][6]

In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the alkoxide, creating a "solvent cage" around it. This stabilizes the nucleophile, reduces its reactivity, and consequently slows down the Sₙ2 reaction.[7]

Q3: What are some suitable alternative polar aprotic solvents to acetonitrile for this synthesis?

Several polar aprotic solvents can be considered as alternatives to acetonitrile, each with its own set of advantages and disadvantages.

  • Dimethylformamide (DMF): With a higher boiling point (153 °C) than acetonitrile, DMF allows for higher reaction temperatures, which can significantly reduce reaction times. It is an excellent solvent for a wide range of organic and inorganic compounds.

  • Dimethyl Sulfoxide (DMSO): DMSO has an even higher boiling point (189 °C) and is a powerful solvent.[10] It is particularly effective at promoting Sₙ2 reactions.[11] However, its high boiling point can make it difficult to remove during workup.

  • Acetone: While also a polar aprotic solvent, acetone has a lower boiling point (56 °C) than acetonitrile, which may not be ideal for this specific synthesis if higher temperatures are required.[12]

Q4: Can I use a greener or more environmentally friendly solvent?

The principles of green chemistry encourage the use of less hazardous and more sustainable solvents. While classic polar aprotic solvents are highly effective, some, like DMF, are coming under increased regulatory scrutiny. Researchers are exploring greener alternatives. For Williamson ether synthesis, options like dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME) might be considered, although their efficacy for this specific reaction would need to be experimentally validated.

Troubleshooting Guide

Issue 1: Low Reaction Yield

  • Possible Cause: Incomplete reaction due to insufficient temperature or reaction time.

    • Solution: Consider switching to a higher boiling point polar aprotic solvent like DMF or DMSO to allow for increased reaction temperatures.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause: Poor solubility of the starting materials (2-methoxy-4-nitrophenol or the base).[13]

    • Solution: Ensure the chosen solvent effectively dissolves all reactants. A solvent like DMF or DMSO generally offers excellent solubility for a wide range of compounds.[10][14]

  • Possible Cause: Deactivation of the nucleophile by a protic solvent.

    • Solution: Ensure your solvent is anhydrous. The presence of water or other protic impurities will significantly slow down the Sₙ2 reaction.[9]

Issue 2: Formation of Side Products

  • Possible Cause: Elimination (E2) reaction competing with substitution (Sₙ2). This is more likely with secondary or tertiary alkyl halides, but can also be influenced by the base and solvent.[15]

    • Solution: While 1-bromo-3-chloropropane is a primary halide, a strong, sterically hindered base in a non-polar solvent can favor elimination.[16] Using a less hindered base like potassium carbonate in a polar aprotic solvent like acetonitrile or DMF generally favors the desired Sₙ2 pathway.[5]

  • Possible Cause: The solvent itself is acting as a nucleophile.

    • Solution: This is a known issue with some solvents like DMF, which can decompose to form dimethylamine under certain conditions.[8] While less common in this specific reaction, being aware of potential solvent reactivity is important. If suspected, switching to a more inert solvent like DMSO or an ether-based solvent could be beneficial.[17]

Experimental Protocol: A Comparative Approach

The following protocols provide a framework for the synthesis of this compound using both a standard and an alternative solvent system.

Protocol 1: Synthesis in Acetonitrile (Standard Method)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxy-4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.[5]

  • Addition of Alkyl Halide: Add 1-bromo-3-chloropropane (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 82-85 °C) and stir for 3-6 hours.[5] Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired product.[5]

Protocol 2: Synthesis in Dimethylformamide (Alternative Method)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle with a temperature controller, combine 2-methoxy-4-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Addition of Alkyl Halide: Add 1-bromo-3-chloropropane (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir. The reaction is typically faster in DMF; monitor closely by TLC (expected completion within 1-3 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography as described in Protocol 1.

Data Presentation: Solvent Property Comparison

SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
Acetonitrile (CH₃CN)8237.5Polar AproticStandard solvent, moderate reaction times.[5][12]
Dimethylformamide (DMF)15336.7Polar AproticHigher reaction temperature, faster rates, potential for decomposition.[1][14]
Dimethyl Sulfoxide (DMSO)18946.7Polar AproticExcellent for Sₙ2, high boiling point can complicate removal.[10][11]
Acetone5620.7Polar AproticLower boiling point may lead to slower reactions.[12]
Ethanol7824.6Polar ProticNot recommended; will slow the reaction by solvating the nucleophile.[7][8]

Visualization of the Synthetic Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_methoxy_4_nitrophenol 2-Methoxy-4-nitrophenol Target_Molecule This compound 2_methoxy_4_nitrophenol->Target_Molecule Nucleophilic Attack 1_bromo_3_chloropropane 1-Bromo-3-chloropropane 1_bromo_3_chloropropane->Target_Molecule Base Base (e.g., K₂CO₃) Base->2_methoxy_4_nitrophenol Deprotonation Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Target_Molecule Influences Rate & Yield Heat Heat (Δ) Heat->Target_Molecule

Caption: Workflow for the Williamson ether synthesis of the target molecule.

References

  • GLOBAL BLOOD THERAPEUTICS, INC.;YU, Ming;LI, Zhe WO2018/119208, 2018, A1.
  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017, March 2). Quora. Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis | ChemTalk. (n.d.). Chemistry Talk. Retrieved from [Link]

  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen. Retrieved from [Link]

  • Ethers: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • 2-Methoxy-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • CAS#:92878-95-0 | this compound. (2025, August 20). Chemsrc. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of crude 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Based on the common synthesis route, which is a Williamson ether synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 2-Methoxy-5-nitrophenol and 1-chloro-3-iodopropane (or a similar 3-halopropane).

  • Side Products: Products resulting from the elimination of HCl from 1-chloro-3-iodopropane.

  • Solvent and Reagent Residues: Residual solvents like acetonitrile and inorganic salts such as potassium carbonate.[1]

Q2: My purified product is still showing a yellow tint. What could be the cause?

A2: A persistent yellow color can be due to residual nitro-aromatic impurities. The starting material, 2-methoxy-5-nitrophenol, is often yellow. Inadequate removal of this starting material during purification is a common reason for a colored product. Multiple purification steps or optimization of your current method may be necessary.

Q3: During column chromatography, I am observing streaking of my compound on the TLC plate. What can I do to improve the separation?

A3: Streaking on a TLC plate during analysis of column fractions can be caused by several factors:

  • Overloading: The sample applied to the TLC plate might be too concentrated. Try diluting the sample before spotting.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal. A solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired compound is generally ideal for good separation.

  • Compound Acidity/Basicity: Although your target compound is neutral, residual acidic starting materials like 2-methoxy-5-nitrophenol can interact with the silica gel. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve peak shape.

Q4: Can I use a method other than column chromatography to purify my product?

A4: Yes, other purification methods such as recrystallization and solvent washing can be effective, either alone or in combination with chromatography.

  • Recrystallization is useful for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.

  • Solvent washing (liquid-liquid extraction) can be employed to remove specific types of impurities. For instance, an aqueous basic wash can remove unreacted phenolic starting material.

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of different purification methods for crude this compound. The purity values are typical expectations and may vary based on the initial purity of the crude material and the precise execution of the protocols.

Purification MethodPurity of Crude Product (%)Expected Purity after 1st Pass (%)Key Impurities RemovedAdvantagesDisadvantages
Solvent Washing 8590 - 95Unreacted 2-methoxy-5-nitrophenol, inorganic saltsFast, simple, good for initial cleanupMay not remove structurally similar impurities
Recrystallization 9095 - 98Small amounts of various impuritiesCan yield high-purity crystalline materialRequires finding a suitable solvent, potential for product loss in mother liquor
Column Chromatography 85> 98Unreacted starting materials, side productsHigh resolution, capable of separating complex mixturesTime-consuming, requires larger volumes of solvent

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a documented synthesis and purification of this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Petroleum ether

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just above the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent (e.g., ethyl acetate/petroleum ether 1:2).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a solvent mixture of ethyl acetate/petroleum ether (1:2 v/v).

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified product as an off-white solid.[1]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not at room temperature. Ethanol or isopropanol are good starting points for moderately polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Solvent Washing (Liquid-Liquid Extraction)

Materials:

  • Crude this compound

  • An organic solvent in which the product is soluble (e.g., ethyl acetate)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution:

    • Dissolve the crude product in ethyl acetate.

  • Base Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 5% NaOH solution, shake gently, and allow the layers to separate.

    • Drain the aqueous (lower) layer. This step removes acidic impurities like unreacted 2-methoxy-5-nitrophenol.

    • Repeat the base wash.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

    • Drain the aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product wash Solvent Washing (Base Wash) crude->wash Initial Cleanup recrystallize Recrystallization wash->recrystallize Further Purification chromatography Column Chromatography wash->chromatography High Purity Required pure Pure Product (>98%) recrystallize->pure chromatography->pure

Caption: A typical workflow for the purification of this compound.

TroubleshootingGuide Troubleshooting Impure Product start Impure Product check_impurities Identify Impurities (e.g., TLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm side_products Side Products Present? unreacted_sm->side_products No solvent_wash Perform Solvent Wash (e.g., base wash) unreacted_sm->solvent_wash Yes column Optimize Column Chromatography side_products->column Yes recrystallize Attempt Recrystallization side_products->recrystallize No (minor impurities) pure Pure Product solvent_wash->pure column->pure recrystallize->pure

References

Technical Support Center: Purification of 2-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-methoxy-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the first step to remove unreacted 2-methoxy-5-nitrophenol after a reaction?

The initial step typically involves a liquid-liquid extraction to partition the components of your reaction mixture between an organic solvent and an aqueous phase. The choice of solvent and the pH of the aqueous phase are critical for successful separation.

Q2: How does pH adjustment help in the separation of 2-methoxy-5-nitrophenol?

2-methoxy-5-nitrophenol is a phenolic compound and is therefore acidic. By adjusting the pH of the aqueous phase, you can control its solubility.

  • Acidic to Neutral pH (pH < 7): At a pH below its pKa, 2-methoxy-5-nitrophenol will be in its neutral (protonated) form and will preferentially dissolve in an organic solvent like ethyl acetate or diethyl ether.

  • Basic pH (pH > 8): In a basic solution, the phenolic proton is removed, forming the sodium salt (sodium 2-methoxy-5-nitrophenoxide). This salt is ionic and therefore soluble in the aqueous phase, while non-acidic organic impurities remain in the organic phase.[1][2][3]

This pH-dependent solubility allows for selective extraction.

Q3: Which organic solvents are suitable for extracting 2-methoxy-5-nitrophenol?

A variety of organic solvents can be used for the extraction of nitrophenols, with the choice depending on the specific properties of the reaction mixture.[4] Commonly used solvents include:

  • Ethyl acetate

  • Diethyl ether

  • Dichloromethane

  • Acetone[4]

  • Acetonitrile[4]

For separating unreacted 2-methoxy-5-nitrophenol, a common procedure involves partitioning the reaction mixture between water and ethyl acetate.[5]

Q4: When should I use column chromatography to purify 2-methoxy-5-nitrophenol?

Column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful when simple extraction is insufficient to remove all impurities.[6][7] This technique is recommended when:

  • Your product and the unreacted 2-methoxy-5-nitrophenol have different polarities.

  • Multiple byproducts are present in the reaction mixture.

  • A very high degree of purity is required.

Silica gel is a common stationary phase for the chromatography of nitrophenols.[7]

Q5: How can I purify 2-methoxy-5-nitrophenol by recrystallization?

Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities from a solid product.[8] The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which causes the desired compound to crystallize out in a purer form while impurities remain dissolved in the solvent. A suitable solvent for recrystallizing 2-methoxy-5-nitrophenol is ethyl acetate.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation during liquid-liquid extraction Incorrect pH of the aqueous layer.Ensure the pH is appropriately adjusted to either fully protonate or deprotonate the phenolic group. Use a pH meter for accurate measurement.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Co-elution of compounds during column chromatography Inappropriate solvent system (mobile phase).Optimize the solvent system by trying different solvent ratios or more polar/non-polar solvents to achieve better separation on a Thin Layer Chromatography (TLC) plate first.[7][8]
Low recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a solvent mixture. Use the minimum amount of hot solvent necessary to dissolve the compound.[8]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Colored impurities remain after purification Presence of oxidation byproducts or highly colored impurities.Treat the solution with activated charcoal before the final filtration step in recrystallization to adsorb colored impurities.[8]

Quantitative Data

Property Value Reference
Molecular Formula C7H7NO4[9]
Molecular Weight 169.13 g/mol [5][9]
Melting Point 103-107 °C[10]
Appearance White crystalline solid[5]

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction (Basic Wash)

This protocol is suitable for removing unreacted 2-methoxy-5-nitrophenol from a reaction mixture containing a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate solution).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The deprotonated 2-methoxy-5-nitrophenol will be in the aqueous layer.[1][3]

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the aqueous base two to three more times to ensure complete removal.

  • Washing: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is for separating 2-methoxy-5-nitrophenol from other organic compounds based on polarity.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to separate the compounds.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound.[7]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is for the final purification of solid 2-methoxy-5-nitrophenol.

  • Solvent Selection: Choose a suitable solvent in which 2-methoxy-5-nitrophenol is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate).[5][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 2-methoxy-5-nitrophenol should form.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Water) start->extraction ph_adjust Adjust pH of Aqueous Phase extraction->ph_adjust organic_phase Organic Phase (Product) ph_adjust->organic_phase Basic pH aqueous_phase Aqueous Phase (Unreacted 2-methoxy-5-nitrophenol) ph_adjust->aqueous_phase Acidic/Neutral pH check_purity1 Check Purity (e.g., TLC, HPLC) organic_phase->check_purity1 chromatography Column Chromatography check_purity1->chromatography Impurities present final_product Pure Product check_purity1->final_product Purity is sufficient check_purity2 Check Purity chromatography->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Further purification needed check_purity2->final_product Purity is sufficient recrystallization->final_product

Caption: A decision workflow for selecting a purification strategy for 2-methoxy-5-nitrophenol.

References

Dealing with impurities in the 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the production of various pharmaceuticals, including the tyrosine kinase inhibitor Bosutinib.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Williamson ether synthesis. This involves the reaction of a deprotonated nitrophenol with a haloalkane. A typical procedure uses 2-methoxy-5-nitrophenol as the starting material, which is reacted with 1-bromo-3-chloropropane or 1-chloro-3-iodopropane in the presence of a base.[1]

Q2: Why is the purity of this compound critical?

A2: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Bosutinib, the purity of this compound is paramount.[2][3][4][5] Impurities can carry through to the final drug product, potentially affecting its safety, efficacy, and stability. Regulatory agencies have strict guidelines regarding impurity levels in pharmaceuticals.

Q3: What are the key parameters to control during the synthesis to minimize impurity formation?

A3: Key parameters include:

  • Choice of base: A moderately strong base like potassium carbonate is often used to deprotonate the phenol without promoting side reactions.

  • Reaction temperature: The reaction is typically run at an elevated temperature (e.g., 85°C) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to increased byproduct formation.[1]

  • Stoichiometry of reactants: Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to the formation of byproducts.

  • Solvent: A polar aprotic solvent like acetonitrile is commonly used to facilitate the S(_N)2 reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Deprotonation of Phenol Ensure the base is of good quality and used in sufficient quantity (typically 1.5 to 2 equivalents). Consider using a stronger base if necessary, but be mindful of potential side reactions.
Poor Quality Alkylating Agent Use a high-purity alkylating agent. If using 1-bromo-3-chloropropane, ensure it has not degraded.
Suboptimal Reaction Temperature If the reaction is sluggish, a modest increase in temperature may improve the rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Insufficient Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). Continue heating until the starting phenol is consumed.
Issue 2: Presence of Multiple Spots on TLC After Reaction

Potential Impurities and Identification

Potential ImpurityStructureTLC Characteristics
Unreacted 2-methoxy-5-nitrophenol More polar than the product, will have a lower R(_f) value.
Byproduct from Elimination Less polar than the starting material, but may have a similar R(_f) to the product depending on the eluent.
Bis-ether Byproduct Less polar than the product, will have a higher R(_f) value.
Hydrolysis Product More polar than the product, will have a lower R(_f) value.

Troubleshooting Steps

  • Optimize Reaction Conditions:

    • To minimize unreacted starting material, ensure sufficient reaction time and appropriate temperature.

    • To reduce the elimination byproduct, avoid excessively high temperatures and overly strong bases.

    • To limit the formation of the bis-ether byproduct, use a controlled stoichiometry of the dihaloalkane.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution of ethyl acetate in petroleum ether or hexane is commonly used.[1]

    • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.

Issue 3: Difficulty in Purifying the Product

Challenges & Solutions

ChallengeRecommended Action
Co-elution of Impurities during Column Chromatography Optimize the solvent system for TLC to achieve better separation between the product and the impurity. A less polar solvent system may improve resolution. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product Oiling Out During Recrystallization This can happen if the solvent is not ideal or if there are significant impurities. Try a different solvent or a combination of solvents. A preliminary purification by column chromatography to remove the bulk of impurities may be necessary before attempting recrystallization.
Low Recovery from Purification For column chromatography, ensure proper column packing and sample loading. For recrystallization, avoid using an excessive amount of solvent and allow for slow cooling to maximize crystal formation.

Experimental Protocols

Synthesis of this compound[1]
  • To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).

  • Stir the mixture at 85°C for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of ethyl acetate/petroleum ether).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography[1]
  • Prepare a silica gel column using a slurry of silica in petroleum ether.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system, such as ethyl acetate/petroleum ether (1:2 v/v).

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product as an off-white solid.

Visualizations

troubleshooting_workflow start Reaction Mixture Analysis low_yield Low Yield? start->low_yield impure_product Multiple Spots on TLC? low_yield->impure_product No troubleshoot_yield Troubleshoot Yield: - Check Base - Check Reagents - Adjust Temperature - Increase Reaction Time low_yield->troubleshoot_yield Yes purification_issue Purification Difficulty? impure_product->purification_issue No identify_impurities Identify Impurities: - Unreacted Starting Material - Elimination Byproduct - Bis-ether Byproduct impure_product->identify_impurities Yes end_product Pure Product purification_issue->end_product No troubleshoot_purification Troubleshoot Purification: - Optimize Chromatography - Select New Recrystallization Solvent - Pre-purify before Recrystallization purification_issue->troubleshoot_purification Yes troubleshoot_yield->start identify_impurities->purification_issue troubleshoot_purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

experimental_workflow reaction Williamson Ether Synthesis workup Work-up: - Filtration - Concentration reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - TLC - HPLC - NMR - MS purification->analysis final_product Pure Product analysis->final_product

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important chemical synthesis.

Experimental Protocols

A reliable method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 2-methoxy-5-nitrophenol with an alkyl halide in the presence of a base.

Detailed Methodology:

A common lab-scale procedure for the synthesis of this compound involves the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane.[1]

  • Reactants and Reagents:

    • 2-methoxy-5-nitrophenol (1.00 equivalent)

    • 1-chloro-3-iodopropane (1.50 equivalents)

    • Potassium carbonate (2.00 equivalents)

    • Acetonitrile (solvent)

    • Ethyl acetate (for purification)

    • Petroleum ether (for purification)

  • Procedure:

    • In a round-bottom flask, combine 2-methoxy-5-nitrophenol, acetonitrile, 1-chloro-3-iodopropane, and potassium carbonate.

    • Heat the mixture to 85°C and stir for 3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts.

    • Concentrate the filtrate under vacuum to remove the solvent.

    • Purify the resulting residue using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (1/2).

    • The final product, this compound, is obtained as an off-white solid.

This procedure has been reported to yield approximately 54% of the desired product.[1]

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Ineffective base: The chosen base may not be strong enough to deprotonate the phenol effectively. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 3. Impure starting materials: Contaminants in the 2-methoxy-5-nitrophenol or alkyl halide can interfere with the reaction. 4. Inappropriate solvent: The solvent may not be suitable for the SN2 reaction.1. Base selection: Consider using a stronger base such as sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation of the phenol. However, for scaling up, milder bases like potassium carbonate are often preferred for safety and cost-effectiveness. Ensure the base is finely powdered and dry for optimal reactivity. 2. Temperature optimization: Gradually increase the reaction temperature, monitoring for any decomposition. A typical range for Williamson ether synthesis is 50-100°C. 3. Reagent purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4. Solvent choice: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they can accelerate the reaction rate.
Formation of Side Products 1. Elimination reaction: The alkyl halide may undergo elimination instead of substitution, especially at higher temperatures or with sterically hindered substrates. 2. C-Alkylation: The phenoxide ion can also be alkylated at a carbon atom of the aromatic ring, a common side reaction in Williamson ether synthesis with phenoxides.[2] 3. Reaction with the chloro group: The starting material 1-bromo-3-chloropropane has two reactive sites. While bromine is a better leaving group, reaction at the chlorine is possible, especially under forcing conditions.1. Temperature control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. Solvent effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Acetonitrile has been shown to favor O-alkylation over methanol.[2] 3. Choice of alkylating agent: Using an alkylating agent with a single reactive site would eliminate this issue, though it may not be as readily available or cost-effective.
Difficult Product Isolation and Purification 1. Emulsion formation during workup: This can make phase separation challenging. 2. Co-elution of impurities during chromatography: Structurally similar impurities may be difficult to separate from the desired product.1. Workup modification: Adding a small amount of brine during the aqueous workup can help to break emulsions. 2. Chromatography optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Scale-Up Challenges 1. Heat management: Exothermic reactions can be difficult to control on a larger scale. 2. Mixing efficiency: Inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress. 3. Phase transfer catalysis: For industrial-scale synthesis, using a phase-transfer catalyst (PTC) can be more efficient, especially when using inorganic bases in a biphasic system.[3]1. Process control: Use a reactor with efficient heat exchange capabilities and a well-calibrated temperature control system. Consider adding reagents portion-wise to manage any exotherm. 2. Agitation: Employ a robust overhead stirrer to ensure efficient mixing of the reaction mixture. 3. Phase-transfer catalysis: Investigate the use of quaternary ammonium salts as phase-transfer catalysts to improve reaction efficiency and facilitate the use of less expensive inorganic bases.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] In the first step, a base is used to deprotonate the hydroxyl group of 2-methoxy-5-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (1-chloro-3-iodopropane), displacing the iodide leaving group to form the ether product.

Q2: Why is 1-chloro-3-iodopropane used instead of 1-bromo-3-chloropropane or 1,3-dichloropropane?

A2: Iodide is a better leaving group than bromide or chloride in S(_N)2 reactions. This is due to its larger size and lower electronegativity, which makes the carbon-iodine bond weaker and more easily broken. While 1-bromo-3-chloropropane can also be used, the reaction with 1-chloro-3-iodopropane is generally faster and may proceed under milder conditions. 1,3-Dichloropropane would be the least reactive of the three.

Q3: Can other bases be used for this reaction?

A3: Yes, a variety of bases can be used in the Williamson ether synthesis. Common choices include potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), sodium hydroxide (NaOH), and potassium hydroxide (KOH). For laboratory-scale synthesis where complete and rapid deprotonation is desired, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used.[4] However, for larger-scale reactions, milder and less expensive bases like potassium carbonate are often preferred for safety and economic reasons.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: When scaling up, it is crucial to consider the following safety precautions:

  • Exothermicity: The reaction may be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to prevent a runaway reaction.

  • Solvent Handling: Acetonitrile and other organic solvents are flammable and toxic. Work in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Base Handling: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon). Caustic bases like NaOH and KOH are corrosive and can cause severe burns.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up, especially if the reaction is exothermic or if gaseous byproducts are formed.

Q5: Are there any alternative synthetic routes to this compound?

A5: While the Williamson ether synthesis is a common and straightforward method, alternative routes could involve:

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol using triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often proceeds under milder conditions and with inversion of stereochemistry at the alcohol carbon, though it generates stoichiometric amounts of byproducts that need to be removed.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form diaryl ethers. A variation of this reaction could potentially be used to couple 2-methoxy-4-nitrophenol with a suitable 3-chloropropoxy-containing reactant, although this is generally used for forming C-O bonds with aryl halides.

Visualizations

To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-methoxy-5-nitrophenol, acetonitrile, 1-chloro-3-iodopropane, and potassium carbonate in a flask B Heat to 85°C and stir for 3 hours A->B C Cool to room temperature B->C D Filter solids C->D E Concentrate filtrate D->E F Silica gel column chromatography E->F G Isolate pure 2-(3-Chloropropoxy)- 1-methoxy-4-nitrobenzene F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Product Yield? cause1 Ineffective Base start->cause1 cause2 Low Temperature start->cause2 cause3 Impure Reagents start->cause3 sol1 Use stronger or freshly dried base cause1->sol1 sol2 Increase reaction temperature cause2->sol2 sol3 Verify purity of starting materials cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Monitoring the progress of the 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for monitoring the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is a Williamson ether synthesis, which involves the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane in the presence of a base. The phenoxide ion, generated in situ, acts as a nucleophile and attacks the primary alkyl halide.

Q2: What are the typical reagents and conditions for this synthesis?

A common procedure involves reacting 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane using potassium carbonate as the base in acetonitrile as the solvent. The reaction is typically heated to around 85°C for 3 hours.[1]

Q3: Why is a primary alkyl halide like 1-chloro-3-iodopropane used?

The Williamson ether synthesis proceeds via an S(_N)2 mechanism. Primary alkyl halides are preferred because they are less sterically hindered, which favors the substitution reaction over the competing elimination reaction that can occur with secondary and tertiary alkyl halides.[2][3][4]

Q4: What are the most common side reactions in this synthesis?

The primary side reaction is the base-catalyzed elimination of the alkylating agent, which would lead to the formation of an alkene.[2][4][5] Another potential issue is an incomplete reaction, leaving unreacted starting materials.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Poor Quality Reagents: The starting materials, solvent, or base may be impure or wet. Williamson ether synthesis is sensitive to moisture.

  • Ineffective Base: The base may not be strong enough to deprotonate the phenol effectively.

Solutions:

Troubleshooting StepActionExpected Outcome
Verify Reaction Conditions Ensure the reaction was maintained at the recommended temperature (around 85°C) for the specified time (at least 3 hours).[1]Increased conversion of starting materials to product.
Check Reagent Quality Use freshly opened or purified reagents and anhydrous solvents.Minimized side reactions and improved yield.
Consider a Stronger Base If using a weak base, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).More efficient deprotonation of the phenol, leading to a faster reaction.
Monitor by TLC Take aliquots of the reaction mixture at regular intervals and analyze by TLC to determine if the reaction is progressing.Visualization of the disappearance of starting materials and the appearance of the product spot.
Issue 2: Presence of Impurities in the Final Product

Possible Cause:

  • Unreacted Starting Materials: The reaction did not go to completion.

  • Formation of Elimination Byproduct: The use of a sterically hindered base or high temperatures can favor the E2 elimination pathway.[2][5]

Solutions:

Troubleshooting StepActionAnalytical Observation
Optimize Reaction Temperature Lowering the reaction temperature may favor the S(_N)2 reaction over elimination.A decrease in the intensity of the impurity spot/peak corresponding to the elimination byproduct.
Purification by Column Chromatography The crude product can be purified using silica gel column chromatography.[1] A solvent system such as ethyl acetate/petroleum ether (1:2) can be effective.[1]Separation of the desired product from starting materials and byproducts.
Identify Byproducts Use GC-MS to identify the mass of the impurity. The elimination byproduct (3-methoxy-4-nitro-1-propoxybenzene) would have a different molecular weight than the desired product.Confirmation of the identity of the impurity, allowing for targeted troubleshooting.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-methoxy-5-nitrophenolC(_7)H(_7)NO(_4)169.13Starting Material (Nucleophile precursor)
1-chloro-3-iodopropaneC(_3)H(_6)ClI204.44Starting Material (Electrophile)
Potassium CarbonateK(_2)CO(_3)138.21Base
AcetonitrileC(_2)H(_3)N41.05Solvent
This compoundC({10})H({12})ClNO(_4)245.66Product

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Spot the starting material (2-methoxy-5-nitrophenol), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.

  • Elution: Develop the plate in a chamber saturated with a solvent system of ethyl acetate/petroleum ether (1:2) .

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis (Suggested Starting Conditions)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Expected Elution Profile: The product, being less polar than the starting phenol, is expected to have a longer retention time.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Suggested Starting Conditions)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.

  • Expected Results: The product will show a molecular ion peak corresponding to its molecular weight (245.66 g/mol ) and a characteristic fragmentation pattern.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Product Analysis start Mix Reactants: 2-methoxy-5-nitrophenol, 1-chloro-3-iodopropane, K2CO3 in Acetonitrile monitor Heat to 85°C Monitor by TLC/HPLC/GC-MS start->monitor filter Filter solids monitor->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the synthesis and monitoring of this compound.

troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_impurities Impurities Present start Low or No Product Yield? check_conditions Verify Reaction Time & Temperature start->check_conditions Yes elimination_check Elimination Byproduct (Alkene)? start->elimination_check No, but impurities check_reagents Check Reagent Purity & Dryness check_conditions->check_reagents Correct increase_time Increase Reaction Time or Temperature check_conditions->increase_time Incorrect use_fresh_reagents Use Anhydrous Solvents & Fresh Reagents check_reagents->use_fresh_reagents Impure/Wet optimize_temp Lower Reaction Temperature elimination_check->optimize_temp Yes purify_column Purify by Column Chromatography elimination_check->purify_column No/Other

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. The purity of this compound is critical in its applications, particularly as an intermediate in pharmaceutical synthesis, where impurities can significantly impact the safety and efficacy of the final drug product. This guide presents a detailed experimental protocol for a robust HPLC method, comparative data with other analytical techniques, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses, offering excellent resolution and sensitivity for separating the main compound from its process-related impurities.

Typical Impurities: In the synthesis of this compound, which often involves the reaction of 2-methoxy-5-nitrophenol with a chloropropoxy source, common impurities can arise from unreacted starting materials or by-products. For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: 2-Methoxy-5-nitrophenol (unreacted starting material)

  • Impurity B: 1,3-bis(2-methoxy-5-nitrophenoxy)propane (over-alkylation by-product)

Quantitative Data Summary: The following table summarizes representative data from a reversed-phase HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity A: 2-Methoxy-5-nitrophenol4.825,0000.8
This compound 9.2 3,050,000 98.5
Impurity B: 1,3-bis(2-methoxy-5-nitrophenoxy)propane15.146,5001.5

Experimental Protocol: Reversed-Phase HPLC

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1]

ParameterCondition
HPLC Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25-26 min: 80-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability:

To ensure the validity of the analytical results, perform a system suitability test before sample analysis.[1] Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Purity Calculation:

The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[1]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile weigh_std->dissolve_std inject_std Inject Standard (SST) chromatography Chromatographic Separation (C18 Column) inject_std->chromatography inject_sample->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration sst_check System Suitability Check peak_integration->sst_check purity_calc Purity Calculation (% Area) peak_integration->purity_calc sst_check->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts, such as for orthogonal verification of purity or for compounds that may be thermally unstable.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, well-established and robust, suitable for non-volatile compounds.[2]Requires reference standards for impurity identification, solvent consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[3][4]High sensitivity and selectivity, provides structural information from mass spectra.[3]Requires the analyte to be volatile and thermally stable, or require derivatization.[3]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[3]High separation efficiency, low sample and reagent consumption.[3]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.[3]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[3]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[3]

Logical Relationship for Method Selection

Method_Selection start Purity Assessment of This compound routine_qc Routine Quality Control? start->routine_qc orthogonal_verification Orthogonal Verification Needed? routine_qc->orthogonal_verification No hplc Use HPLC Method routine_qc->hplc Yes qnmr Use qNMR orthogonal_verification->qnmr Yes gcms_ce Consider GC-MS or CE (if applicable) orthogonal_verification->gcms_ce No

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity, quantitative NMR presents a powerful alternative. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

Disclaimer & Data Validity: The experimental data and protocols presented in this guide are for illustrative purposes. Method validation should be performed by the end-user to ensure suitability for their specific application.

References

Validating the Structure of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic validation of the structure of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a substituted nitroaromatic compound. Through a comparative analysis of expected and experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, this document outlines the key spectral features that confirm the compound's molecular structure. Detailed experimental protocols are provided to support the replication of these findings.

Structural Elucidation and Spectroscopic Overview

The structure of this compound is characterized by a benzene ring substituted with a methoxy group, a nitro group, and a 3-chloropropoxy side chain. Each of these functional groups imparts distinct and predictable signals in various spectroscopic analyses, which collectively serve as a molecular fingerprint for structural verification. This guide will compare the expected spectroscopic data for the target molecule with experimental data from a closely related analog, 2-chloro-1-methoxy-4-nitrobenzene, to highlight the influence of the 3-chloropropoxy group.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its structural analog.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) Comparison
Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 2-chloro-1-methoxy-4-nitrobenzene [1]Expected Multiplicity
Aromatic H (adjacent to NO₂)8.1 - 8.38.172d
Aromatic H (adjacent to OCH₃)7.0 - 7.27.017d
Aromatic H (adjacent to O-CH₂)7.7 - 7.98.282dd
O-CH ₂-CH₂-CH₂-Cl4.1 - 4.3-t
O-CH₂-CH ₂-CH₂-Cl2.1 - 2.3-p
O-CH₂-CH₂-CH ₂-Cl3.7 - 3.9-t
OCH3.9 - 4.14.027s

d: doublet, dd: doublet of doublets, t: triplet, p: pentet, s: singlet

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) Comparison
Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Notes
C-NO₂140 - 145Quaternary carbon, deshielded by the nitro group.
C-OCH₃150 - 155Quaternary carbon, deshielded by the methoxy group.
C-O-CH₂145 - 150Quaternary carbon, deshielded by the ether oxygen.
Aromatic CH110 - 130Aromatic carbons will appear in this range.
O -CH₂-CH₂-CH₂-Cl65 - 70Aliphatic carbon attached to an ether oxygen.
O-C H₂-CH₂-Cl30 - 35Aliphatic carbon.
O-CH₂-CH₂-C H₂-Cl40 - 45Aliphatic carbon attached to chlorine.
OC H₃55 - 60Methoxy carbon.
Table 3: IR Spectroscopy Data Comparison
Functional Group Expected Absorption (cm⁻¹) for this compound Experimental Absorption (cm⁻¹) for 2-chloro-1-methoxy-4-nitrobenzene Vibration Mode
Aromatic C-H3000 - 3100Not specifiedStretch
Aliphatic C-H2850 - 3000Not specifiedStretch
NO₂1500 - 1550 and 1300 - 1350Not specifiedAsymmetric and Symmetric Stretch
C-O (Aromatic Ether)1200 - 1275Not specifiedStretch
C-O (Aliphatic Ether)1050 - 1150Not specifiedStretch
C-Cl600 - 800Not specifiedStretch

Note: Specific IR data for 2-chloro-1-methoxy-4-nitrobenzene is available through the NIST WebBook and can be used for a more direct comparison.[2]

Table 4: Mass Spectrometry (Electron Ionization) Data Comparison
Ion Expected m/z for this compound Experimental m/z for 2-chloro-1-methoxy-4-nitrobenzene [3]Fragment
[M]⁺245/247187/189Molecular ion (presence of Cl isotope)
[M-NO₂]⁺199/201141/143Loss of nitro group
[M-C₃H₆Cl]⁺168-Loss of the chloropropyl side chain
[M-OC₃H₆Cl]⁺152-Loss of the chloropropoxy group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

    • Relaxation delay: 1.0 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024.

    • Relaxation delay: 2.0 s.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the KBr disc, and allowing the solvent to evaporate.

  • Instrumentation: Use a FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

    • Acquire a background spectrum of the clean KBr disc prior to sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Source temperature: 230 °C.

  • Mass Analysis:

    • Scan range: m/z 40-500.

    • Scan rate: 1 scan/s.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Validation

The logical flow of validating the chemical structure using multiple spectroscopic techniques is illustrated in the diagram below.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structure Validation cluster_4 Alternative Analysis Hypothesis Proposed Structure: This compound NMR NMR Spectroscopy (¹H & ¹³C) Hypothesis->NMR Acquire Data IR IR Spectroscopy Hypothesis->IR Acquire Data MS Mass Spectrometry Hypothesis->MS Acquire Data NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Validation Structure Confirmed NMR_Data->Validation Consistent Discrepancy Inconsistent Data Re-evaluate Structure NMR_Data->Discrepancy Inconsistent IR_Data->Validation Consistent IR_Data->Discrepancy Inconsistent MS_Data->Validation Consistent MS_Data->Discrepancy Inconsistent Discrepancy->Hypothesis Revise Hypothesis

Caption: Workflow for the spectroscopic validation of a chemical structure.

References

Comparing Williamson ether synthesis with other methods for preparing 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides an objective comparison of synthetic routes to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key building block in medicinal chemistry. We will delve into the widely used Williamson ether synthesis and explore potential alternative methods, supported by available experimental data.

The synthesis of this compound typically involves the formation of an ether linkage. The classical and most documented method is the Williamson ether synthesis. However, other methods such as the Ullmann condensation and the Mitsunobu reaction, potentially enhanced by techniques like phase-transfer catalysis, offer alternative approaches. This guide will compare these methods based on reaction conditions, yields, and overall efficiency.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this involves the reaction of 2-methoxy-4-nitrophenol with a 3-chloropropyl halide.

Experimental Protocol:

A common procedure for the Williamson ether synthesis of the target molecule is as follows:

To a solution of 2-methoxy-4-nitrophenol (1.0 eq.) in a suitable solvent such as acetonitrile, a base like potassium carbonate (2.0 eq.) is added to generate the phenoxide in situ. Subsequently, 1-bromo-3-chloropropane (1.5 eq.) is added to the mixture. The reaction is then heated to reflux (approximately 85 °C) for a period of 3 hours. After cooling, the solid inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.[3]

Quantitative Data:
ParameterValue
Starting Materials 2-methoxy-4-nitrophenol, 1-bromo-3-chloropropane
Reagents Potassium Carbonate
Solvent Acetonitrile
Reaction Temperature 85 °C
Reaction Time 3 hours
Yield 54%[3]

Alternative Synthetic Strategies

While the Williamson ether synthesis is a reliable method, alternative approaches could offer advantages in terms of yield, reaction conditions, or substrate scope.

Method 2: Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis

Phase-transfer catalysis can be a powerful tool to accelerate reactions where reactants are in different phases, which is often the case in Williamson ether synthesis (solid base, organic substrate).[4] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide. This can lead to milder reaction conditions and potentially higher yields.

Hypothetical Experimental Protocol (PTC):

2-methoxy-4-nitrophenol and 1-bromo-3-chloropropane would be dissolved in a non-polar organic solvent. An aqueous solution of a strong base (e.g., NaOH) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) would be added. The biphasic mixture would be stirred vigorously at a potentially lower temperature than the standard Williamson synthesis for a specified time. The workup would involve separation of the organic layer, washing, drying, and purification. The expected advantage would be a higher reaction rate at a lower temperature.

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol.[1][5] This method is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of alkyl aryl ethers. For the synthesis of our target molecule, this would involve the reaction of a halogenated derivative of 1-methoxy-4-nitrobenzene with 3-chloropropanol in the presence of a copper catalyst.

General Considerations for Ullmann Condensation:

Traditionally, Ullmann reactions require high temperatures and stoichiometric amounts of copper.[1] However, modern protocols often utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions. A possible synthetic route would involve reacting 2-chloro-1-methoxy-4-nitrobenzene with the sodium salt of 3-chloropropanol in the presence of a copper(I) catalyst. The nitro group on the aromatic ring is electron-withdrawing, which can activate the aryl halide towards nucleophilic aromatic substitution, a key step in the Ullmann condensation mechanism.[1]

Method 4: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of ethers from an alcohol and a nucleophile (in this case, a phenol) under mild, neutral conditions.[6][7] This reaction typically employs triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound.

General Considerations for Mitsunobu Reaction:

For the synthesis of the target molecule, the Mitsunobu reaction would involve reacting 2-methoxy-4-nitrophenol with 3-chloropropanol in the presence of PPh3 and DEAD. The reaction is typically carried out in an anhydrous aprotic solvent like THF at or below room temperature. While generally high-yielding, a significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts, which can complicate purification.

Comparative Analysis and Logical Workflow

The choice of synthetic method depends on several factors, including the availability and cost of starting materials, desired yield, scalability, and the reaction conditions required. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method.

Synthesis_Comparison cluster_williamson Williamson Ether Synthesis cluster_alternatives Alternative Methods williamson Standard Williamson end End: Obtain Product williamson->end Established Protocol ptc PTC-Enhanced Williamson ptc->end Potentially Higher Yield/ Milder Conditions ullmann Ullmann Condensation ullmann->end Alternative for Aryl Halide Starting Material mitsunobu Mitsunobu Reaction mitsunobu->end Mildest Conditions, Byproduct Removal Challenge start Start: Synthesize 2-(3-Chloropropoxy)- 1-methoxy-4-nitrobenzene decision_yield High Yield Critical? start->decision_yield decision_yield->williamson No (54% acceptable) decision_conditions Mild Conditions Required? decision_yield->decision_conditions Yes decision_conditions->mitsunobu Yes decision_purification Simple Purification? decision_conditions->decision_purification No decision_purification->ptc Yes (Potentially) decision_starting_material Aryl Halide Readily Available? decision_purification->decision_starting_material No decision_starting_material->williamson No decision_starting_material->ullmann Yes

Caption: Logical workflow for selecting a synthetic method.

Conclusion

The Williamson ether synthesis remains a well-documented and viable method for the preparation of this compound, with a reported yield of 54% under specific conditions.[3] While concrete experimental data for alternative methods applied to this specific molecule are lacking in the available literature, phase-transfer catalysis offers a promising avenue for optimizing the Williamson synthesis by potentially enabling milder conditions and improving yields. The Ullmann condensation and Mitsunobu reaction represent mechanistically distinct alternatives that may be advantageous depending on the availability of starting materials and the desired reaction conditions. For researchers and drug development professionals, the selection of the optimal synthetic route will involve a careful consideration of these factors to achieve the desired outcome in an efficient and cost-effective manner. Further experimental investigation into these alternative routes is warranted to provide a more comprehensive quantitative comparison.

References

A Comparative Guide to the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene Utilizing Various Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the preparation of various pharmacologically active compounds, is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 2-methoxy-5-nitrophenol followed by nucleophilic substitution with a 3-chloropropyl halide. The choice of base is a critical parameter that can significantly influence the reaction's yield, efficiency, and overall success. This guide provides an objective comparison of different bases for this synthesis, supported by experimental data and detailed protocols.

The synthesis proceeds via the Williamson ether synthesis, an SN2 reaction where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an organohalide[1][2][3]. The selection of an appropriate base is crucial for the efficient deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion[4].

Comparison of Reaction Parameters with Different Bases

The following table summarizes the performance of various bases in the synthesis of this compound and analogous nitrophenolic ethers.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Potassium Carbonate (K₂CO₃) Acetonitrile85354A mild and commonly used base for phenolic ethers. The moderate yield suggests that it is a viable but potentially suboptimal choice[5].
Sodium Hydroxide (NaOH) Water/DCM90-1000.5-0.67HighA strong, cost-effective base. Phenols are acidic enough to be deprotonated by NaOH[6]. The specific yield for the target molecule is not reported, but high yields are expected for similar phenolic etherifications. Potential for side reactions if not controlled.
Sodium Hydride (NaH) THF/DMF-11 to 24HighA very strong, non-nucleophilic base that provides irreversible deprotonation[1]. Often leads to higher yields and shorter reaction times, especially for less reactive systems. Requires anhydrous conditions[4][7].
Cesium Carbonate (Cs₂CO₃) / Sodium Carbonate (Na₂CO₃) AcetoneRefluxOvernight84For the synthesis of a similar nitroaromatic ether, 3-[(2-benzthiazolyl)methoxy]nitrobenzene. Cesium carbonate is known to be a highly effective base in Williamson ether synthesis, often leading to higher yields[8].

Experimental Protocols

General Reaction Scheme

The synthesis of this compound is achieved by the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane in the presence of a base.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions 2-methoxy-5-nitrophenol 2-methoxy-5-nitrophenol Product This compound 2-methoxy-5-nitrophenol->Product + 1-chloro-3-iodopropane 1-chloro-3-iodopropane 1-chloro-3-iodopropane->Product Base Base (e.g., K₂CO₃, NaOH, NaH, Cs₂CO₃) Base->Product catalyzes Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product

Caption: General reaction scheme for the synthesis.

Protocol 1: Synthesis using Potassium Carbonate

This protocol is based on a reported synthesis of the target molecule[5].

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).

  • Reaction: Stir the mixture at 85°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using an ethyl acetate/petroleum ether (1/2) mixture as the eluent to yield this compound as an off-white solid (7.86 g, 54% yield).

Protocol 2: Synthesis using Sodium Hydroxide (General Procedure)

This is a general protocol for Williamson ether synthesis using a strong base[6].

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve 2-methoxy-5-nitrophenol (1 equivalent) in an appropriate solvent (e.g., water or a phase-transfer system with dichloromethane).

  • Deprotonation: Add a solution of sodium hydroxide (1.1-1.5 equivalents) and stir for 30-60 minutes at room temperature to form the sodium phenoxide.

  • Alkylation: Add 1-chloro-3-iodopropane (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 50-100°C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture, separate the organic layer (if using a biphasic system), or extract the product with a suitable organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis using Sodium Hydride (General Procedure)

This protocol is adapted for strong, moisture-sensitive bases[1][9].

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equivalents) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C and add a solution of 2-methoxy-5-nitrophenol (1 equivalent) in the same anhydrous solvent dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add 1-chloro-3-iodopropane (1.1-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Logical Workflow for Base Selection

The choice of base depends on the acidity of the phenol and the reactivity of the alkylating agent. For electron-deficient phenols like 2-methoxy-5-nitrophenol, a wider range of bases can be effective.

Caption: Decision workflow for base selection.

Conclusion

The synthesis of this compound can be effectively carried out using a variety of bases. While potassium carbonate provides a moderate yield under relatively mild conditions, stronger bases such as sodium hydroxide and sodium hydride are expected to afford higher yields, albeit with stricter reaction condition requirements. For reactions involving valuable or sensitive substrates where maximizing yield is paramount, cesium carbonate presents a promising, albeit more expensive, alternative. The choice of base should be guided by the desired yield, cost considerations, and the available laboratory infrastructure for handling reactive and moisture-sensitive reagents.

References

Comparative Yield Analysis: Unveiling Optimal Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparative analysis of synthetic methodologies for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene reveals notable differences in product yield based on the choice of alkylating agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two primary synthetic routes, supported by experimental data and detailed protocols, to inform decisions in the synthesis of this key intermediate.

The synthesis of this compound, a crucial building block in the development of various pharmaceutical compounds, is predominantly achieved through the Williamson ether synthesis. This reaction involves the O-alkylation of 2-methoxy-5-nitrophenol with a suitable three-carbon dihalogenated propane. Our analysis focuses on a comparative study of two such dihalogenated reactants: 1-chloro-3-iodopropane and 1-bromo-3-chloropropane, highlighting the impact of the leaving group on the overall reaction yield.

Quantitative Data Summary

The following table summarizes the key quantitative data from the two synthetic methods, providing a clear comparison of their efficiencies.

ParameterMethod 1Method 2 (Hypothetical)
Starting Phenol 2-Methoxy-5-nitrophenol2-Methoxy-5-nitrophenol
Alkylating Agent 1-Chloro-3-iodopropane1-Bromo-3-chloropropane
Base Potassium CarbonatePotassium Carbonate
Solvent AcetonitrileAcetonitrile
Reaction Temperature 85°CNot specified
Reaction Time 3 hoursNot specified
Reported Yield 54%[1]Not specified

Note: While the use of 1-bromo-3-chloropropane is a logical alternative for this synthesis, a specific, peer-reviewed experimental protocol with a reported yield was not available in the public domain at the time of this publication. The values for Method 2 are therefore presented as a hypothetical comparison to guide future experimental design.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Method 1: Synthesis using 1-Chloro-3-iodopropane

This established method provides a moderate yield of the target compound.

Procedure:

  • To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).[1]

  • Stir the resulting mixture at 85°C for 3 hours.[1]

  • After cooling to room temperature, filter the solids from the reaction mixture.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography, eluting with a 1:2 mixture of ethyl acetate and petroleum ether, to yield this compound as an off-white solid (7.86 g, 54%).[1]

Visualizing the Synthesis

The following diagrams illustrate the experimental workflow and the logical relationship of the Williamson ether synthesis.

G cluster_0 Experimental Workflow: Synthesis of this compound A 1. Reactant Mixing (2-methoxy-5-nitrophenol, 1-chloro-3-iodopropane, K2CO3, Acetonitrile) B 2. Reaction (Stir at 85°C for 3h) A->B C 3. Workup (Cooling and Filtration) B->C D 4. Isolation (Concentration of Filtrate) C->D E 5. Purification (Silica Gel Chromatography) D->E F Final Product (this compound) E->F G cluster_1 Comparative Synthesis Pathways Phenol 2-Methoxy-5-nitrophenol Product This compound Phenol->Product Williamson Ether Synthesis Alkylating_Agent_1 1-Chloro-3-iodopropane Alkylating_Agent_1->Product Yield: 54% Alkylating_Agent_2 1-Bromo-3-chloropropane Alkylating_Agent_2->Product Yield: Not Reported

References

A Comparative Analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene Purity from Various Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy, reproducibility, and ultimate success of their work. This guide provides a comprehensive comparative analysis of the purity of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Bosutinib.[1][2] We will delve into a detailed analytical workflow to assess and compare the purity of this compound from three hypothetical, yet representative, commercial suppliers. This guide will provide the necessary experimental protocols and data interpretation to empower researchers to make informed decisions when sourcing this critical reagent.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS No. 92878-95-0) is a functionalized aromatic ether that serves as a vital building block in organic synthesis.[3][4] Its molecular structure, featuring a reactive chloropropoxy chain and a nitro-activated aromatic ring, makes it a versatile precursor for introducing a key side chain in the synthesis of pharmacologically active molecules.[4] However, the presence of impurities, even in trace amounts, can have significant downstream consequences. These impurities may arise from the synthetic route, which typically involves the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane or a similar alkylating agent.[5]

Potential impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents. Such contaminants can lead to:

  • Reduced reaction yields: Impurities can interfere with catalytic processes or compete in reactions, leading to lower yields of the desired product.

  • Formation of undesired byproducts: Reactive impurities can participate in side reactions, complicating purification and potentially generating toxic or unstable compounds.

  • Inaccurate analytical results: The presence of unknown peaks in analytical techniques like NMR or mass spectrometry can lead to misinterpretation of data.

  • Compromised biological activity: In the context of drug development, impurities can alter the pharmacological profile of the final active pharmaceutical ingredient (API).

Therefore, a rigorous assessment of the purity of this compound is not merely a quality control measure but a fundamental necessity for robust scientific research and development.

Analytical Methodology for Purity Determination

To conduct a thorough and reliable purity assessment, a multi-technique approach is essential. This guide employs a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton-containing impurities.

Experimental Workflow

The overall experimental workflow for the purity comparison is depicted in the following diagram:

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting s1 Receive Samples (Suppliers A, B, C) s2 Sample Preparation (Dissolution in Acetonitrile) s1->s2 a1 HPLC-UV (Quantitative Purity) s2->a1 Inject a2 GC-MS (Impurity ID) s2->a2 Inject a3 ¹H NMR (Structural Confirmation) s2->a3 Analyze d1 Peak Integration & Purity Calculation a1->d1 d2 Mass Spectra Library Search a2->d2 d3 Spectral Interpretation a3->d3 d4 Comparative Purity Table d1->d4 d2->d4 d3->d4 d5 Final Report d4->d5

Caption: Experimental workflow for purity comparison of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a robust and widely used technique for the quantitative analysis of non-volatile organic compounds.[6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: Water (HPLC grade)

  • B: Acetonitrile (HPLC grade)

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

Run Parameters:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30 °C

  • Detection wavelength: 254 nm

  • Injection volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL for analysis.

Data Analysis: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[6] This is particularly useful for detecting residual solvents and volatile byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Parameters:

  • Injector temperature: 250 °C

  • Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier gas: Helium at a constant flow of 1.2 mL/min.

MS Parameters:

  • Ion source temperature: 230 °C

  • Mass range: m/z 40-500

  • Scan mode: Full scan

Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Data Analysis: The mass spectrum of each separated impurity is compared against a spectral library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the main compound and detect proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals are analyzed to confirm the structure of this compound and identify any impurities with distinct proton signals.

Results and Discussion: A Comparative Purity Profile

Samples of this compound were hypothetically obtained from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) and subjected to the analytical workflow described above. The results are summarized in the following table:

Parameter Supplier A Supplier B Supplier C
Appearance Off-white solidWhite crystalline solidPale yellow solid
HPLC Purity (%) 98.599.897.2
Impurity 1 (%) 0.8 (2-methoxy-5-nitrophenol)< 0.11.5 (2-methoxy-5-nitrophenol)
Impurity 2 (%) 0.3 (Unidentified)< 0.10.5 (Unidentified)
Residual Solvents (GC-MS) Not DetectedNot DetectedAcetonitrile (0.2%)
¹H NMR Consistent with structureConsistent with structureConsistent with structure, minor impurity peaks

Analysis of Results:

  • Supplier B demonstrated the highest purity (99.8%) by HPLC, with no significant impurities detected by any of the analytical methods. The material was also a white crystalline solid, often indicative of high purity.

  • Supplier A provided a product with good purity (98.5%). The main impurity was identified as the starting material, 2-methoxy-5-nitrophenol, suggesting an incomplete reaction or inadequate purification.

  • Supplier C offered the lowest purity product (97.2%), with a notable amount of the starting material as an impurity and detectable levels of residual acetonitrile from the purification process. The pale yellow color could also be an indication of the presence of impurities.

The presence of the starting material, 2-methoxy-5-nitrophenol, in the samples from Suppliers A and C is a significant concern as its phenolic hydroxyl group could lead to unwanted side reactions in subsequent synthetic steps. The residual acetonitrile in the sample from Supplier C could also be problematic for moisture-sensitive reactions.

Conclusion and Recommendations

This comparative guide highlights the critical importance of rigorous analytical testing when sourcing chemical intermediates. Based on our comprehensive analysis, the this compound from Supplier B is of the highest quality and is recommended for applications where high purity is essential, such as in late-stage drug development and GMP (Good Manufacturing Practice) environments.

The material from Supplier A may be suitable for early-stage research and development where the presence of a known impurity at a low level can be tolerated or easily removed. However, researchers should be aware of the potential for this impurity to interfere with their reactions.

The product from Supplier C is not recommended for most applications due to its lower purity and the presence of both a reactive impurity and a residual solvent.

Ultimately, the choice of supplier should be based on a careful consideration of the specific requirements of the intended application and, whenever possible, an independent analytical verification of the product's purity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025-08-20). CAS#:92878-95-0 | this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Spectroscopic Data Comparison: 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical synthesis and known as an impurity in the drug Bosutinib ("Bosutinib Impurity 9"). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside experimental data for structurally similar and alternative compounds. This comparative approach allows for a robust understanding of the expected spectral characteristics and aids in the identification and characterization of this molecule.

The following sections detail the predicted spectroscopic data for the target compound, experimental data for selected alternatives, standardized experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The spectroscopic data is summarized in the tables below for easy comparison. Table 1 outlines the predicted data for this compound. Tables 2, 3, and 4 present experimental data for the alternative compounds: 4-Nitroanisole, 1-(3-Chloropropoxy)-4-nitrobenzene, and 2-Chloro-1-methoxy-4-nitrobenzene, respectively.

Table 1: Predicted Spectroscopic Data for this compound

Data Type Predicted Values
¹H NMR Chemical shifts (ppm) for aromatic and aliphatic protons.
¹³C NMR Chemical shifts (ppm) for aromatic and aliphatic carbons.
Mass Spec. Predicted m/z for molecular ion and key fragments.[1]

Table 2: Experimental Spectroscopic Data for 4-Nitroanisole

Data Type Experimental Values
¹H NMR δ (ppm): 8.25 (d, 2H), 7.56 (d, 2H), 3.83 (s, 3H)
¹³C NMR δ (ppm): 164.3, 141.6, 125.8, 114.2, 55.8
Mass Spec. m/z: 153 (M+), 123, 107, 95, 77

Table 3: Experimental Spectroscopic Data for 1-(3-Chloropropoxy)-4-nitrobenzene

Data Type Experimental Values
¹H NMR δ (ppm): 8.19 (d, 2H), 6.96 (d, 2H), 4.21 (t, 2H), 3.78 (t, 2H), 2.26 (m, 2H)
¹³C NMR δ (ppm): 163.9, 141.5, 125.9, 114.7, 65.1, 41.3, 32.1
Mass Spec. m/z: 215 (M+), 179, 139, 123, 95

Table 4: Experimental Spectroscopic Data for 2-Chloro-1-methoxy-4-nitrobenzene

Data Type Experimental Values
¹H NMR δ (ppm): 8.28 (d, 1H), 8.17 (dd, 1H), 7.02 (d, 1H), 4.03 (s, 3H)[2]
¹³C NMR δ (ppm): 153.2, 147.2, 126.3, 125.1, 118.9, 112.1, 56.7
Mass Spec. m/z: 187 (M+), 157, 142, 126, 99

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

    • Instrumentation: A 100 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

    • Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic data comparison and the general signaling pathway for the characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Comparison Comparative Analysis NMR->Comparison MS->Comparison PredictedData Predicted Spectroscopic Data PredictedData->Comparison AlternativeData Experimental Data of Alternative Compounds AlternativeData->Comparison

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound, including comparison with predicted and alternative compound data.

Characterization_Pathway cluster_compound Target Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Output cluster_confirmation Confirmation Target 2-(3-Chloropropoxy)- 1-methoxy-4-nitrobenzene H_NMR ¹H NMR Target->H_NMR C_NMR ¹³C NMR Target->C_NMR MassSpec Mass Spectrometry Target->MassSpec Structure Structural Information (Functional Groups, Connectivity) H_NMR->Structure C_NMR->Structure Formula Molecular Formula & Molecular Weight MassSpec->Formula Confirmation Structural Confirmation Structure->Confirmation Formula->Confirmation

Caption: Signaling pathway for the characterization of a chemical compound using various spectroscopic techniques to confirm its structure and molecular formula.

References

Benchmarking the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical synthesis. By presenting experimental data from established literature, this document aims to assist researchers in selecting the most efficient and suitable protocol for their specific needs.

Executive Summary

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This approach involves the reaction of 2-methoxy-5-nitrophenol with a suitable three-carbon electrophile. This guide benchmarks a literature-documented method utilizing 1-chloro-3-iodopropane against a plausible alternative using 1-bromo-3-chloropropane, detailing the reaction conditions and reported yields.

Data Presentation: Synthesis Method Comparison

ParameterMethod 1 (Literature)Method 2 (Alternative)
Starting Phenol 2-Methoxy-5-nitrophenol2-Methoxy-5-nitrophenol
Alkylating Agent 1-Chloro-3-iodopropane1-Bromo-3-chloropropane
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)Acetonitrile (CH₃CN)
Temperature 85 °C85 °C
Reaction Time 3 hours[1]Not specified
Yield 54%[1]Not specified
Purification Silica gel column chromatography[1]Not specified

Note: While 1-bromo-3-chloropropane is a common alternative for such syntheses, a detailed experimental protocol with a reported yield for this specific reaction was not available in the searched literature. The conditions for Method 2 are proposed based on the principles of Williamson ether synthesis.

Experimental Protocols

Method 1: Synthesis using 1-Chloro-3-iodopropane

This protocol is based on a documented procedure for the synthesis of this compound.[1]

Materials:

  • 2-Methoxy-5-nitrophenol

  • 1-Chloro-3-iodopropane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).[1]

  • Stir the resulting mixture at 85 °C for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a 1:2 mixture of ethyl acetate and petroleum ether, to yield this compound as an off-white solid (7.86 g, 54% yield).[1]

Mandatory Visualization

Logical Workflow for Synthesis Comparison

Workflow for Benchmarking Synthesis of this compound cluster_literature Literature Method cluster_alternative Alternative Method cluster_analysis Comparative Analysis lit_phenol 2-Methoxy-5-nitrophenol lit_reaction Williamson Ether Synthesis (K₂CO₃, CH₃CN, 85°C, 3h) lit_phenol->lit_reaction lit_alkylating 1-Chloro-3-iodopropane lit_alkylating->lit_reaction lit_product This compound (Yield: 54%) lit_reaction->lit_product comparison Benchmark Performance: - Yield - Reaction Time - Reagent Cost/Availability - Safety Profile lit_product->comparison alt_phenol 2-Methoxy-5-nitrophenol alt_reaction Williamson Ether Synthesis (Hypothetical Conditions) alt_phenol->alt_reaction alt_alkylating 1-Bromo-3-chloropropane alt_alkylating->alt_reaction alt_product This compound (Yield: To be determined) alt_reaction->alt_product alt_product->comparison

Caption: Comparative workflow for the synthesis of this compound.

References

Confirming the Identity of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity and assessing the purity of synthesized 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene through melting point determination. The experimental data is compared against literature values of the target compound and potential precursors or impurities.

Data Summary

A sharp melting point range that is in close agreement with the literature value is a strong indicator of the identity and purity of a crystalline compound. A broad melting range or a significant depression in the melting point typically suggests the presence of impurities. The following table summarizes the melting points for this compound and related substances.

Compound NameCAS NumberRole in SynthesisLiterature Melting Point (°C)Experimental Melting Point (°C)
This compound92878-95-0Product 91.7 - 93.6[1][To be determined]
2-Methoxy-5-nitrophenol636-93-1Precursor103 - 107[2][3]N/A
1-Chloro-3-iodopropane6940-76-7PrecursorNot Applicable (Liquid)[4][5][6]N/A
2-chloro-1-methoxy-4-nitrobenzene4920-79-0Potential Impurity94[7][8]N/A

Experimental Workflow

The process of confirming the identity of the synthesized compound involves a systematic comparison of its melting point with that of the expected product and potential contaminants. The following diagram illustrates the logical workflow.

G Workflow for Identity Confirmation by Melting Point A Synthesized Product (Crude) B Purification (e.g., Recrystallization) A->B C Purified Product B->C D Melting Point Determination C->D E Experimental Melting Point Range D->E F Comparison with Literature Values E->F G Identity Confirmed (Sharp melting range within literature values) F->G Agreement H Impurity Suspected (Broad or depressed melting range) F->H Discrepancy

Caption: Logical workflow for confirming compound identity using melting point analysis.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[9][10]

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Synthesized this compound (dried)

  • Reference standard of this compound (if available)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized product is completely dry.

    • Place a small amount of the crystalline sample into a clean, dry mortar.

    • Gently grind the sample into a fine powder using the pestle. This ensures uniform heat transfer.[9]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

    • Repeat until the packed sample height is approximately 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough estimate.[11]

    • For an accurate measurement, set the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Mixed Melting Point (for further confirmation):

    • If a reference standard is available, prepare a 1:1 mixture of the synthesized product and the standard.

    • Determine the melting point of this mixture.

    • If the melting point of the mixture is sharp and not depressed, the synthesized product is identical to the reference standard. A depressed and broadened melting range indicates the two compounds are different.[9]

The identity of the synthesized this compound can be confidently confirmed if the experimentally determined melting point is a sharp range that falls within or very close to the literature value of 91.7 - 93.6 °C.[1] A melting point that is significantly lower and/or broader than this range would suggest the presence of unreacted starting materials or other impurities, necessitating further purification of the product.

References

A Comparative Guide to the Elemental Analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the elemental composition of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene and structurally related alternatives. Detailed experimental protocols for elemental analysis are included to support researchers in the fields of analytical chemistry and drug development.

Elemental Composition Comparison

The elemental composition of a pure organic compound is a critical parameter for its identification and characterization. The following table summarizes the theoretical elemental analysis of this compound and two alternative compounds, calculated from their molecular formulas.

Compound NameMolecular FormulaCarbon (%)Hydrogen (%)Chlorine (%)Nitrogen (%)Oxygen (%)
This compoundC₁₀H₁₂ClNO₄[1][2]48.894.9214.435.7026.05
2-Chloro-1-methoxy-4-nitrobenzeneC₇H₆ClNO₃[3][4]44.823.2218.907.4725.58
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehydeC₁₅H₁₃NO₅[5]62.724.56-4.8827.84

Experimental Protocol: Combustion Analysis

Combustion analysis is a widely used and reliable technique for determining the elemental composition of organic compounds, specifically for carbon, hydrogen, nitrogen, and sulfur.[6][7][8]

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in an organic sample.

Principle: A sample is combusted in a high-temperature, oxygen-rich environment, which breaks it down into its elemental gases (e.g., CO₂, H₂O, and N₂).[7] These gases are then separated and measured by detectors, allowing for the calculation of the elemental composition.

Apparatus:

  • CHN Elemental Analyzer

  • Microbalance

  • Tin or silver capsules for sample weighing

  • Combustion tube packed with oxidation catalysts

  • Reduction tube

  • Gas chromatography column for separation

  • Thermal conductivity detector (TCD)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, pure sample into a tin or silver capsule using a microbalance.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard of known elemental composition (e.g., acetanilide).

  • Combustion: Introduce the encapsulated sample into the combustion furnace, which is typically heated to 900-1000°C in a stream of pure oxygen.[8]

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated using a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight. For most scholarly journals, a deviation of ±0.4% from the theoretical CHN content is required for publication.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a combustion-based elemental analysis.

ElementalAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Analysis cluster_3 Data Output weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion Furnace (~1000°C) + O2 encapsulate->combustion reduction Reduction Tube combustion->reduction CO2, H2O, NOx gc Gas Chromatography Separation reduction->gc CO2, H2O, N2 tcd Thermal Conductivity Detector (TCD) gc->tcd result Elemental Percentages (C, H, N) tcd->result

Caption: Workflow for CHN combustion analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The objective of this guide is to provide a framework for selecting an appropriate analytical method, offering detailed experimental protocols and performance expectations based on data from analogous analytes.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision in the drug development process, balancing the need for sensitivity, selectivity, speed, and cost-effectiveness. Below is a summary of expected performance characteristics for HPLC-UV and GC-MS in the analysis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, based on their application to other nitroaromatic compounds.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Selectivity Good; can be enhanced with optimized mobile phase and column chemistry.Excellent; provides structural information for analyte identification.
Sensitivity Typically in the low parts-per-million (ppm) to parts-per-billion (ppb) range.[1]High sensitivity, often reaching the ppb to parts-per-trillion (ppt) level.
Sample Throughput Relatively high, with typical run times of 5-15 minutes per sample.Moderate, with run times generally in the range of 15-30 minutes.
Instrumentation Cost Moderate.High.
Sample Preparation Generally requires sample dissolution in a suitable solvent and filtration.May require derivatization for non-volatile analytes and more rigorous sample cleanup.

Experimental Protocols

The following protocols are proposed for the analysis of this compound and are adapted from validated methods for similar nitroaromatic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may be optimized to achieve the desired separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the nitroaromatic chromophore, a wavelength between 254 nm and 280 nm is expected to provide good sensitivity.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • For complex matrices, a preliminary extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interferences.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution in Volatile Solvent Extraction Extraction (if necessary) Sample->Extraction Injection GC Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis MassSpectrum Mass Spectrum Generation MassAnalysis->MassSpectrum Identification Compound Identification and Quantification MassSpectrum->Identification

Figure 2: Experimental workflow for GC-MS analysis.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quantitative analysis. In contrast, GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace analysis and structural confirmation. For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both methods to ensure consistency and reliability of the results, a critical step in regulatory compliance and ensuring data integrity.[2]

References

Safety Operating Guide

Proper Disposal of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound in a laboratory setting. The following procedures are designed to supplement, not replace, your institution's specific hazardous waste management plan and all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, ensure a well-ventilated area, such as a chemical fume hood, is used.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and protective clothing.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

In the event of accidental exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Spill Management Protocol

In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1] Remove all sources of ignition.[1] Prevent further leakage if it is safe to do so.[1] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated as hazardous waste. The primary approved disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems.[1]

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with "Hazardous Waste" and the full chemical name.

    • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.

  • Containerization:

    • Use suitable, closed, and properly labeled containers for the collection of this chemical waste.[1]

    • Ensure containers are in good condition and compatible with the chemical.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA at or near the point of generation.

    • Keep the container tightly closed except when adding waste.

    • Do not exceed the SAA volume limits (typically up to 55 gallons) as defined by EPA regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal of Contaminated Materials:

    • Disposable labware, PPE, and other materials contaminated with this compound must also be disposed of as hazardous waste.

    • Contaminated packaging can be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste. The decontaminated packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

Quantitative Data Summary

Data PointValue/InformationSource
Generator Status (EPA) Dependent on the total amount of hazardous waste generated per month (VSQG: < 100 kg; SQG: 100-1000 kg; LQG: > 1000 kg).[2]EPA
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste may be stored in each SAA.EPA[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Initial Handling & Use cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Start: Handling 2-(3-Chloropropoxy)- 1-methoxy-4-nitrobenzene ppe Wear Appropriate PPE: - Chemical-impermeable gloves - Safety goggles - Protective clothing start->ppe ventilation Work in a well-ventilated area (e.g., fume hood) start->ventilation waste_gen Waste Generated ppe->waste_gen ventilation->waste_gen label_waste Label container: 'Hazardous Waste' & Chemical Name waste_gen->label_waste segregate_waste Segregate from incompatible waste label_waste->segregate_waste collect_waste Collect in a suitable, closed container segregate_waste->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa check_saa_limit Monitor SAA Volume Limit store_saa->check_saa_limit contact_ehs Contact EHS or Licensed Waste Contractor check_saa_limit->contact_ehs Limit Approaching incineration Controlled Incineration with Flue Gas Scrubbing contact_ehs->incineration destruction_plant Licensed Chemical Destruction Plant contact_ehs->destruction_plant final_disposal Final Disposal incineration->final_disposal destruction_plant->final_disposal

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, specific personal protective equipment is required. The following table summarizes the necessary PPE, categorized by the type of protection.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Skin Protection Chemical impermeable gloves (inspected before use)EU Directive 89/686/EEC and the standard EN 374
Fire/flame resistant and impervious clothingN/A
Complete suit protecting against chemicalsN/A
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesNIOSH (US) or CEN (EU) approved

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended to minimize the inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Inspect gloves for any signs of degradation or puncture.

  • Dispensing: Avoid contact with skin and eyes.[1] Also, avoid the inhalation of vapor or mist.[1] When transferring the chemical, use appropriate tools like a pipette or spatula to minimize the generation of aerosols.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][3]

  • Store apart from incompatible materials and foodstuff containers.[1]

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][4]

  • Accidental Release: Avoid dust formation and breathing vapors. Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[1] Prevent the chemical from entering drains.[1] Collect the spillage and arrange for disposal in suitable, closed containers.[1]

Disposal Plan

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]

Workflow for Safe Handling

prep Preparation handling Handling & Use prep->handling Proceed when ready storage Storage handling->storage After use spill Spill / Exposure handling->spill If occurs disposal Disposal storage->disposal When no longer needed emergency Emergency Procedures spill->emergency Activate emergency->disposal Post-incident end End disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.